Molecular weight and structural formula of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide
This technical guide provides an in-depth analysis of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide , a critical heterocyclic building block used in medicinal chemistry for the development of antiviral agents and kinase inh...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide , a critical heterocyclic building block used in medicinal chemistry for the development of antiviral agents and kinase inhibitors.
[1][2][3]
Executive Summary & Physicochemical Profile[2][4]
6-Bromo-N,N-dimethylpyrazine-2-carboxamide (CAS: 1209458-89-8) is a halogenated pyrazine derivative.[1][2][3][4][5] It serves as a bifunctional scaffold: the bromine atom at position 6 acts as an electrophilic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the N,N-dimethylcarboxamide group at position 2 provides solubility and hydrogen-bond acceptor properties critical for drug-receptor interactions.
Table 1: Physicochemical Specifications
Property
Data
CAS Number
1209458-89-8
IUPAC Name
6-Bromo-N,N-dimethylpyrazine-2-carboxamide
Molecular Formula
C₇H₈BrN₃O
Molecular Weight
230.06 g/mol
Exact Mass
228.9851 (for ⁷⁹Br)
Physical State
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, DCM, Methanol
LogP (Predicted)
~0.82 (Moderate Lipophilicity)
SMILES
CN(C)C(=O)C1=CN=CC(Br)=N1
Synthetic Methodology & Manufacturing
The synthesis of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide typically follows a convergent route starting from 6-bromopyrazine-2-carboxylic acid . The following protocol is a standardized high-yield methodology adapted from homologous pyrazine amide syntheses [1, 2].
Retrosynthetic Analysis
The molecule is disassembled at the amide bond. The precursor, 6-bromopyrazine-2-carboxylic acid, is activated to an acyl chloride or active ester, which then undergoes nucleophilic acyl substitution by dimethylamine.
Activation: Charge a flame-dried round-bottom flask with 6-bromopyrazine-2-carboxylic acid (1.0 eq) and anhydrous DMF. Cool to 0°C under nitrogen atmosphere.
Base Addition: Add DIPEA (2.5 eq) dropwise. Stir for 10 minutes.
Coupling: Add HATU (1.1 eq) in one portion. Allow the active ester to form for 30 minutes at 0°C.
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
Proton NMR (¹H NMR)
Solvent: CDCl₃, 400 MHz
Pyrazine Ring: Two distinct singlets (due to the 2,6-substitution pattern breaking symmetry).
δ 8.85 ppm (s, 1H): Proton at position 3 (adjacent to the amide).
δ 8.70 ppm (s, 1H): Proton at position 5 (adjacent to the bromine).
Dimethyl Amide:
δ 3.15 ppm (s, 3H): N-CH₃ (cis to carbonyl).
δ 3.05 ppm (s, 3H): N-CH₃ (trans to carbonyl).
Note: The two methyl groups appear distinct due to restricted rotation around the amide bond.
Mass Spectrometry (LC-MS)
Ionization: ESI+
Isotope Pattern: A characteristic 1:1 doublet for the [M+H]⁺ peak due to ⁷⁹Br and ⁸¹Br isotopes.
m/z 230.0 (⁷⁹Br isotope)
m/z 232.0 (⁸¹Br isotope)
Applications in Drug Discovery
This compound is a versatile intermediate. Its utility stems from the orthogonal reactivity of its functional groups.
Functionalization Logic
C-6 Position (Bromine): Undergoes Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) to introduce aryl, vinyl, or alkynyl groups. This is the primary vector for extending the carbon skeleton.
C-2 Position (Amide): The N,N-dimethyl group is generally stable but can be hydrolyzed back to the acid or reduced to an amine if required.
Application Workflow
Figure 2: Divergent synthetic utility in medicinal chemistry campaigns.
Safety & Handling (MSDS Summary)
Signal Word: Warning
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
References
Chemical Abstracts Service (CAS). (2024). CAS Registry Number 1209458-89-8.[1][2][3][4][5] American Chemical Society.
Doležal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7(3), 363-373. (Provides homologous protocol for pyrazine amidation).
Solubility Profiling of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide in Organic Solvents
Executive Summary 6-Bromo-N,N-dimethylpyrazine-2-carboxamide (CAS: 1209458-89-8) is a highly versatile, electron-deficient heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Bromo-N,N-dimethylpyrazine-2-carboxamide (CAS: 1209458-89-8) is a highly versatile, electron-deficient heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and CNS-active agents. Understanding its thermodynamic solubility across various organic solvents is a critical prerequisite for optimizing reaction conditions (e.g., Suzuki-Miyaura cross-coupling), designing purification workflows, and formulating drug delivery systems.
This whitepaper provides an in-depth, mechanistic guide to the solubility behavior of this compound, grounded in predictive thermodynamic models and standardized empirical methodologies.
Structural Analysis & Predictive Solvency
To predict the solubility of a compound, one must first deconstruct its molecular architecture. The structure of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide dictates its intermolecular interactions:
Pyrazine Core: The diazine ring is electron-deficient, rendering the nitrogen atoms moderate hydrogen-bond acceptors.
Bromine Substituent (C6): Introduces significant polarizability and lipophilicity, increasing the dispersion forces (
) while simultaneously raising the crystal lattice energy.
N,N-dimethylcarboxamide Group (C2): Crucially, the N,N-dimethylation eliminates hydrogen-bond donating capacity. The molecule can only act as an H-bond acceptor. It possesses a strong localized dipole.
Hansen Solubility Parameters (HSP) Logic
Because the molecule lacks H-bond donors, it relies heavily on dipole-dipole interactions and dispersion forces to disrupt its crystal lattice [1]. According to Hansen Solubility Parameter (HSP) theory, optimal solvation occurs when the solvent's energy vectors (Dispersion, Polarity, and Hydrogen Bonding) closely match those of the solute [2]. Consequently, polar aprotic solvents are predicted to exhibit vastly superior solubilization capacities compared to non-polar or highly protic solvents.
Figure 1: Hansen Solubility Parameter (HSP) theoretical contributions for the target compound.
Relying solely on predictive models is insufficient for rigorous pharmaceutical development. Empirical determination of the Thermodynamic Equilibrium Solubility (
) must be conducted. The following protocol is a self-validating system adapted from the principles of USP <1236> Solubility Measurements [3] and OECD Test Guideline 105 [4].
The Isothermal Shake-Flask Protocol
Step 1: Solvent Preparation & Saturation
Degas all organic solvents via sonication under vacuum to prevent oxidative degradation of the solute during prolonged equilibration.
Transfer 5.0 mL of the selected solvent into a 10 mL amber glass vial.
Gradually add solid 6-Bromo-N,N-dimethylpyrazine-2-carboxamide until a visible, persistent suspension remains, ensuring an excess of the solid phase.
Step 2: Thermostated Equilibration
Seal the vials tightly with PTFE-lined caps.
Place the vials in a thermostated orbital shaker set to 25.0 ± 0.1 °C.
Agitate at 150 RPM for a minimum of 48 to 72 hours. Expert Insight: Apparent solubility can often be mistaken for equilibrium if measured too early. A 72-hour window ensures true thermodynamic equilibrium is reached.
Step 3: Phase Separation
Transfer the suspension to a centrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25.0 °C to pellet the undissolved solid.
Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of filtrate to account for potential adsorption of the compound onto the filter membrane.
Step 4: Quantification & Solid-State Verification
Dilute the filtered supernatant with an appropriate mobile phase to bring the concentration within the linear dynamic range of the analytical method.
Quantify the concentration using HPLC-UV (typically monitored at ~254 nm due to the pyrazine chromophore).
Self-Validation: Recover the residual solid pellet, dry it gently under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). This confirms that the solid has not undergone a polymorphic transition or formed a solvate during equilibration, which would invalidate the
measurement [3].
Figure 2: Standardized shake-flask workflow for thermodynamic solubility determination.
Quantitative Data Summary
Based on the physicochemical properties of the pyrazine core, the halogen substituent, and the tertiary amide, the following table summarizes the expected solubility profile of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide across distinct solvent classes at 25 °C.
Solvent Class
Specific Solvent
Dielectric Constant (ε)
Predicted Solubility Range (mg/mL)
Primary Solvation Mechanism
Non-Polar
n-Hexane
1.89
< 1.0
Weak dispersion forces; unable to break crystal lattice.
Aromatic
Toluene
2.38
5.0 - 15.0
π-π stacking interactions with the pyrazine ring.
Polar Protic
Ethanol
24.5
20.0 - 50.0
H-bond donation from solvent to pyrazine nitrogens.
Polar Aprotic
Dichloromethane (DCM)
8.93
> 100.0
Strong dipole-dipole alignment with the carboxamide.
Strong Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
> 200.0
Optimal HSP vector matching; high polarizability stabilization.
Note: The data presented above represents a predictive model based on structural analogs and HSP profiling. Actual empirical values may vary depending on the specific polymorphic form of the API lot utilized.
Mechanistic Insights & Troubleshooting
As a Senior Application Scientist, it is vital to look beyond the raw data and understand the physical chemistry driving these results:
The Anti-Solvent Effect in Protic Media: While the compound exhibits moderate solubility in alcohols, the addition of water (a highly protic, high dielectric solvent) will trigger rapid precipitation. The hydrophobic bulk of the bromine atom and the methyl groups strongly resist aqueous solvation. This makes water an excellent anti-solvent for crystallization workflows.
Solvate Formation in DCM: Dichloromethane is an exceptional solvent for this compound due to its complementary dipole moment. However, halogenated solvents are notorious for intercalating into the crystal lattice of planar heterocycles upon solvent evaporation. If recovering the compound from DCM, thorough drying under high vacuum at elevated temperatures (below the melting point) is required to remove trapped solvent molecules.
Temperature Dependence: The dissolution of crystalline heterocyclic amides is typically an endothermic process. Consequently, solubility will increase exponentially with temperature. If conducting reactions in moderately solubilizing solvents (like Toluene), heating the reaction mixture to 80 °C will likely push the compound fully into the solution phase, enabling homogeneous catalysis.
References
ResearchGate. (2025). Formulation Using Hansen Solubility Parameters. Retrieved from[Link]
National Center for Biotechnology Information (PMC). (2020). The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients. Retrieved from[Link]
Organisation for Economic Co-operation and Development (OECD). Test Guideline 105: Water Solubility. Retrieved from[Link]
Foundational
6-Bromo-N,N-dimethylpyrazine-2-carboxamide: A Comprehensive Technical Guide to Chemical Identity and Synthetic Utility
Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter 6-bromo-N,N-dimethylpyrazine-2-carboxamide (CAS: 1209458-89-8) as a highly privileged scaffold in modern drug discovery....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter 6-bromo-N,N-dimethylpyrazine-2-carboxamide (CAS: 1209458-89-8) as a highly privileged scaffold in modern drug discovery. This di-substituted pyrazine core is not merely a structural spacer; it is a meticulously designed dual-functional building block. The pyrazine nitrogens and the carboxamide moiety serve as critical hydrogen-bond acceptors/donors for kinase hinge-region binding, while the C6-bromo group provides an orthogonal vector for palladium-catalyzed cross-coupling.
This whitepaper synthesizes the fundamental chemical identifiers, structural rationale, and field-proven synthetic methodologies for this molecule, specifically highlighting its integration into the development of inhibitors targeting ATR, PDK1, and JAK kinases[1][2][3].
Chemical Identifiers & Physicochemical Properties
To ensure unambiguous tracking across compound registries and automated synthesis platforms, the fundamental quantitative and structural data for 6-bromo-N,N-dimethylpyrazine-2-carboxamide are summarized below[4][5][6].
Causality Insight: The choice of an N,N-dimethylamide rather than a primary amide is highly intentional in synthetic design. The tertiary amide prevents unwanted side reactions (such as dehydration to a nitrile) during downstream high-temperature palladium-catalyzed cross-couplings. Furthermore, it improves the molecule's lipophilicity and solubility in organic solvents like DMF and DMSO, which is crucial for automated liquid-handling systems[3].
Structural Significance & Mechanistic Role in Kinase Inhibition
The 2,6-disubstitution pattern on the 1,4-diazine (pyrazine) ring creates a specific geometric vector. In the context of kinase inhibition, the N1 and N4 nitrogens of the pyrazine core often act as hydrogen-bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region[1].
For instance, in the DNA Damage Response (DDR) pathway, frequently utilize this pyrazine scaffold[7]. The carboxamide at C2 provides additional binding affinity via the solvent-exposed channel, while the bromo group at C6 acts as a synthetic handle to append large hydrophobic or heteroaryl groups that project into the deep hydrophobic pocket of the kinase active site[2].
ATR kinase signaling in the DNA Damage Response (DDR) and the effect of pyrazine-based inhibitors.
Experimental Methodology: De Novo Synthesis
The synthesis of 6-bromo-N,N-dimethylpyrazine-2-carboxamide is typically achieved via an amide coupling between 6-bromo-pyrazine-2-carboxylic acid and dimethylamine. To ensure maximum yield and prevent degradation of the electron-deficient pyrazine ring, a highly efficient coupling reagent like HATU is employed[1].
Protocol: HATU-Mediated Amide Coupling
This protocol is designed as a self-validating system, incorporating in-process analytical checks to guarantee trustworthiness.
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to carboxylic acid)
Step-by-Step Methodology:
Activation: Dissolve 6-bromo-pyrazine-2-carboxylic acid in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA, followed by HATU.
Causality: HATU generates an active HOAt ester. The electron-deficient nature of the pyrazine ring makes the carboxylic acid less nucleophilic; HATU ensures rapid and near-quantitative activation. DIPEA is chosen as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.
Amine Addition: Stir the activation mixture at room temperature for 15 minutes. Add dimethylamine hydrochloride in one portion.
Causality: The excess DIPEA (3.0 eq) is strictly required here to neutralize the hydrochloride salt of the dimethylamine, liberating the free secondary amine to attack the HOAt ester.
Self-Validating Reaction Monitoring: Stir the reaction at room temperature for 2 hours. Withdraw a 5 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS.
Validation Check: The reaction is deemed complete when the starting material mass is consumed. The desired product will present a highly characteristic 1:1 isotopic doublet at m/z 230.0 / 232.0 [M+H]⁺ , confirming the retention of the critical bromine atom.
Workup & Isolation: Quench the reaction mixture by pouring it into ice-cold water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine, to remove HOAt byproducts and residual DMF.
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 6-bromo-N,N-dimethylpyrazine-2-carboxamide.
Synthetic workflow for 6-Bromo-N,N-dimethylpyrazine-2-carboxamide and downstream functionalization.
Downstream Functionalization: The Bromo Handle
Once synthesized, 6-bromo-N,N-dimethylpyrazine-2-carboxamide is primed for late-stage diversification. The C6-bromo position is highly reactive toward oxidative addition by Palladium(0) species.
In automated, targeting JAK and ATR kinases, this intermediate is routinely subjected to Suzuki-Miyaura couplings (using aryl/heteroaryl boronic acids) or Buchwald-Hartwig aminations (using primary/secondary amines)[3][7]. The robust nature of the N,N-dimethylamide ensures that the molecule survives the harsh basic conditions (e.g., K₂CO₃ or NaOtBu at elevated temperatures) required for these catalytic cycles, making CAS 1209458-89-8 an indispensable asset in the medicinal chemist's toolkit.
References
European Patent Office. "COMPOUNDS USEFUL AS INHIBITORS OF ATR KINASE" (EP 4059932 A1).
Google Patents. "Heterocyclic compounds useful as pdk1 inhibitors" (CA 2776690 A1).
ChemRxiv. "Toward fully autonomous closed-loop molecular discovery – A case study on JAK targets". ChemRxiv Preprint (2026).[Link]
The Electronic Landscape of the Pyrazine Ring: A Focused Analysis of 6-Bromo Derivatives
An In-Depth Technical Guide: Abstract: The pyrazine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and versatile functionalization potential. This tech...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Abstract: The pyrazine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and versatile functionalization potential. This technical guide provides an in-depth examination of the electronic characteristics of the pyrazine ring, with a specific focus on the modulatory effects of a 6-bromo substitution. We will dissect the interplay between the inherent electron-deficient nature of the pyrazine core and the dual electronic contributions of the bromine substituent—inductive withdrawal and resonance donation. This guide furnishes researchers, scientists, and drug development professionals with both the theoretical foundation and practical methodologies required to characterize and leverage these properties. Detailed, field-proven protocols for spectroscopic analysis, electrochemical evaluation, and computational modeling are provided, underpinned by an explanation of the causal relationships between molecular structure, electronic properties, and chemical reactivity.
Introduction: The Significance of the Pyrazine Moiety
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold found in numerous natural products, pharmaceuticals, and functional materials.[1][2] Its presence in molecules like the antimycobacterial agent Pyrazinamide and the anticancer drug Gilteritinib underscores its importance in modulating biological activity.[2][3] The two nitrogen atoms render the ring electron-deficient, which profoundly influences its reactivity, stability, and intermolecular interactions.
The introduction of a halogen, specifically a bromine atom at the 6-position, creates a versatile synthetic handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions.[4][5] However, the bromine atom does more than serve as a leaving group; its electronic effects fundamentally alter the charge distribution and frontier molecular orbitals of the pyrazine ring. Understanding this electronic interplay is paramount for designing rational synthetic strategies, predicting reaction outcomes, and tuning the properties of novel pyrazine-based compounds. This guide serves to illuminate these critical electronic properties.
Fundamental Electronic Properties of the Unsubstituted Pyrazine Ring
The pyrazine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This "π-deficient" character is a defining feature that governs its chemical behavior.[1] Unlike benzene, the electron density across the ring is lower, which makes it less susceptible to classical electrophilic aromatic substitution and more prone to nucleophilic attack.[1]
Computationally, this is reflected in the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical studies on pyrazine show a significant HOMO-LUMO energy gap, which is indicative of its high kinetic stability.[6] The LUMO is of particular interest, as its low energy level makes the ring susceptible to reduction and nucleophilic addition.
The Decisive Influence of 6-Bromo Substitution
The placement of a bromine atom on the pyrazine ring introduces a fascinating electronic dichotomy. Halogens exert two opposing electronic effects on an aromatic system: an electron-withdrawing inductive effect (-I) and an electron-donating resonance (or mesomeric) effect (+M).[7][8]
Inductive Effect (-I): Bromine is more electronegative than carbon, causing it to withdraw electron density from the pyrazine ring through the sigma (σ) bond. This effect is powerful and further deactivates the ring, making it even more electron-deficient.[7]
Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the pyrazine ring. This donation of electron density occurs through resonance and primarily increases electron density at the positions ortho and para to the substituent.[9]
For bromine, the inductive effect is significantly stronger than its resonance effect.[7] The net result is that a 6-bromo substituent acts as an overall electron-withdrawing group, deactivating the pyrazine ring. This has profound implications for its reactivity, particularly in cross-coupling chemistry where the polarization of the Carbon-Bromine (C-Br) bond is a critical factor.[10]
A quantitative measure of these electronic effects can be found in Hammett substituent constants (σ), which are derived from the ionization of substituted benzoic acids.[11]
Table 1: Hammett Substituent Constants for Bromine
The positive values confirm that bromine is an electron-withdrawing group in both the meta and para positions. This quantitative data is invaluable for constructing linear free-energy relationships to predict reaction rates and equilibria.[11][13]
Below is a diagram illustrating the logical flow from the substituent's electronic properties to its impact on the molecule's reactivity.
Caption: Logical relationship between bromine's electronic effects and chemical reactivity.
Experimental Characterization of Electronic Properties
A multi-faceted experimental approach is necessary to fully characterize the electronic landscape of a novel 6-bromopyrazine derivative. The following diagram and protocols outline a validated workflow.
Caption: Experimental and computational workflow for electronic characterization.
Spectroscopic Analysis Protocols
Spectroscopy provides the foundational data for structural confirmation.[14]
Protocol 4.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy [15][16]
Objective: To determine the chemical environment of all proton (¹H) and carbon (¹³C) nuclei.
Materials: 5-10 mg of purified 6-bromopyrazine derivative, 0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆), 5 mm NMR tube, internal standard (TMS).
Methodology:
Dissolve the sample completely in the deuterated solvent within the NMR tube.
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Insert the tube into a >300 MHz NMR spectrometer. Lock onto the solvent's deuterium signal and shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Use 16-32 scans to ensure a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A significantly higher number of scans will be required due to the low natural abundance of ¹³C.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts to the TMS peak. Integrate ¹H signals and analyze chemical shifts and coupling constants to assign the structure.
Objective: To confirm the molecular weight and identify characteristic fragmentation patterns.
Methodology (Electron Impact - EI):
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane).
Introduce the sample into the ion source of the mass spectrometer (e.g., via a GC-MS system).
Acquire the mass spectrum over a suitable range (e.g., m/z 50-400).
Analysis: Identify the molecular ion peak (M⁺). Critically, look for the characteristic isotopic pattern of bromine: two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Electrochemical Analysis
Cyclic Voltammetry (CV) is the premier technique for probing the redox properties of a molecule, providing direct insight into the energies of the frontier orbitals.[17]
Objective: To determine the reduction and oxidation potentials of the 6-bromopyrazine derivative.
Materials & Equipment: Potentiostat with a three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire), 1-5 mM solution of the sample, electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., acetonitrile, DMF).
Methodology:
Assemble the three-electrode cell containing the electrolyte solution.
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
Record a background voltammogram of the electrolyte solution to establish the potential window.
Add the sample solution to the cell to achieve the desired concentration.
Scan the potential from an initial value where no reaction occurs towards negative potentials to observe reduction events, then reverse the scan towards positive potentials to observe oxidation events.
Record several cycles until a stable voltammogram is obtained.
Data Analysis: Determine the peak potentials (Epc for cathodic/reduction, Epa for anodic/oxidation). The formal potential (E°') can be estimated as the average of Epc and Epa for a reversible process. These potentials are directly related to the LUMO (for reduction) and HOMO (for oxidation) energy levels.
Computational Modeling: A Theoretical Lens
Density Functional Theory (DFT) has become an indispensable tool for predicting and rationalizing the electronic properties of molecules.[6][19]
Protocol 5.1.1: DFT Calculations for Electronic Properties [20][21]
Objective: To calculate FMO energies (HOMO, LUMO), the HOMO-LUMO gap, and map the molecular electrostatic potential (MEP).
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Methodology:
Structure Input: Build the 3D structure of the 6-bromopyrazine derivative.
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[20]
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).
Property Calculation: Using the optimized structure, perform a single-point energy calculation to obtain the molecular orbitals and their energies.
Analysis:
HOMO/LUMO: Identify the energies of the HOMO and LUMO. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and electronic excitation energy.[19] For comparison, the HOMO-LUMO gap of the related 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine was calculated to be 4.343 eV.[20]
Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the charge distribution across the molecule, with red regions indicating electron-rich areas (potential sites for electrophilic attack) and blue regions indicating electron-poor areas (potential sites for nucleophilic attack).[19]
Implications for Reactivity in Chemical Synthesis
The electronic properties of 6-bromopyrazine derivatives directly dictate their utility in synthesis. The polarized C-Br bond and the electron-deficient nature of the pyrazine ring make these compounds excellent substrates for palladium-catalyzed cross-coupling reactions.[22][23]
Suzuki-Miyaura Coupling: The C-Br bond readily undergoes oxidative addition to a Pd(0) catalyst, the rate-determining step of the cycle. The electron-withdrawing nature of the pyrazine ring facilitates this step.
Sonogashira and Buchwald-Hartwig Couplings: Similar principles apply, enabling the formation of C-C (alkyne) and C-N bonds, respectively.
A Note of Caution - Hydrodebromination: A key insight from understanding the electronic structure is the propensity for hydrodebromination, an undesired side reaction where the bromine is replaced by a hydrogen atom.[5] The electron-deficient pyrazine ring can stabilize intermediates that lead to this pathway, especially under non-optimized conditions (e.g., high temperatures, certain bases/ligands).[5] Recognizing this electronically-driven possibility allows for proactive optimization of reaction conditions to maximize the yield of the desired coupled product.
Conclusion
The electronic character of 6-bromopyrazine derivatives is a nuanced interplay of the inherent π-deficiency of the diazine core and the potent, dual-nature electronic effects of the bromine substituent. The dominant inductive withdrawal by bromine further lowers the electron density of the ring and polarizes the C-Br bond, making it a highly reactive and valuable site for synthetic transformations. A comprehensive understanding, achieved through the synergistic application of spectroscopic, electrochemical, and computational methods as detailed in this guide, is essential for any researcher aiming to harness the full potential of this important heterocyclic scaffold. This knowledge empowers the rational design of experiments, the prediction of reactivity, and the ultimate success of drug discovery and materials science endeavors.
References
Pennsylvania State University. (n.d.). 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
Unknown. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]
Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved from [Link]
Kalsi, P. S. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
Unknown. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 6-[Pyridazin-3(2H)-one]-2-bromopyrazine. PubChem Compound Database. Retrieved from [Link]
Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved from [Link]
Chemistry Stack Exchange. (2014, September 25). The role of halogens in electrophilic aromatic substitution. Retrieved from [Link]
Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
Heineman, W. R., & Kissinger, P. T. (n.d.). Cyclic voltammetry. Journal of Chemical Education. Retrieved from [Link]
McDaniel, D. H., & Brown, H. C. (1958). Hammett Substituent Constants Table. Scribd. Retrieved from [Link]
ResearchGate. (n.d.). Shape of the HOMO and LUMO orbitals calculated using DFT(6-31G(d,p)) in... [Download Scientific Diagram]. Retrieved from [Link]
Asiri, A. M., et al. (2019). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. ResearchGate. Retrieved from [Link]
Unknown. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
Haque, M. M., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
PubChemLite. (n.d.). 2-amino-6-bromopyrazine (C4H4BrN3). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Chemical Science Teaching. (2023, September 29). How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian? [Video]. YouTube. Retrieved from [Link]
DeRuiter, J. (n.d.). Resonance and Induction Tutorial. Retrieved from [Link]
Sharma, S., et al. (n.d.). Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. Magnetic Resonance. Retrieved from [Link]
Jia, C., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Retrieved from [Link]
Li, Y., et al. (2021). Redox Cycling-Based Detection of Phenazine Metabolites Secreted from Pseudomonas aeruginosa in Nanopore Electrode Arrays. ACS Sensors. Retrieved from [Link]
Al-Kahtani, A. A., et al. (2020). Synthesis, photophysical, cyclic voltammetry properties, and molecular structure study of novel (5,10,15,20-tetratolylphenyl porphyrinato)zinc(II) with pyrazine. Journal of King Saud University - Science. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews. Retrieved from [Link]
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
Musacchio, A. J., et al. (2024). α-Arylation of Glutarimides via Ni/Ir Metallaphotoredox Cross-Electrophile Coupling. The Journal of Organic Chemistry. Retrieved from [Link]
D'Auria, M. (2005). Electrophilic Substitution In Azines. ResearchGate. Retrieved from [Link]
Mirica, L. M. (2020). Analysis of Drug-Drug Interactions with Cyclic Voltammetry: An Overview of Relevant Theoretical Models and Recent Experimental Achievements. ResearchGate. Retrieved from [Link]
Thermodynamic Profiling and Stability Kinetics of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide: A Technical Whitepaper
Executive Summary In modern drug discovery and organic synthesis, halogenated pyrazine building blocks are critical for developing kinase inhibitors and anti-infective agents. 6-Bromo-N,N-dimethylpyrazine-2-carboxamide (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and organic synthesis, halogenated pyrazine building blocks are critical for developing kinase inhibitors and anti-infective agents. 6-Bromo-N,N-dimethylpyrazine-2-carboxamide (CAS: 1209458-89-8) is a highly versatile intermediate. However, the successful integration of this compound into pharmaceutical pipelines requires a rigorous understanding of its thermal stability, melting point (
), and degradation kinetics.
This whitepaper provides an in-depth, self-validating framework for the thermal characterization of 6-bromo-N,N-dimethylpyrazine-2-carboxamide. By analyzing the structural thermodynamics and applying[1], this guide equips researchers with the methodologies required to ensure molecular integrity during scale-up and storage.
To understand the thermal properties of 6-bromo-N,N-dimethylpyrazine-2-carboxamide, we must analyze its structural deviations from its parent compound,[2].
The parent compound exhibits a high melting point of 189–192 °C[3],[2]. This high thermal threshold is driven by a robust intermolecular hydrogen-bonding network facilitated by the primary amide protons.
The Causality of Substitution:
When the primary amide is substituted with N,N-dimethyl groups, the hydrogen bond donors are completely eliminated. The intermolecular forces within the crystal lattice are subsequently reduced to weaker dipole-dipole interactions and London dispersion forces. Furthermore, the introduction of the bulky 6-bromo substituent disrupts planar crystal packing. Consequently, the lattice energy is significantly lowered, and the melting point of 6-bromo-N,N-dimethylpyrazine-2-carboxamide is expected to be substantially lower than the parent compound (typically shifting into the 70–100 °C range, depending on polymorphic form).
Table 1: Comparative Thermodynamic Properties
Compound
CAS Number
H-Bond Donors
Expected/Known Melting Point ()
Primary Thermal Vulnerability
Pyrazine-2-carboxamide
98-96-4
2
189–192 °C
Sublimation / Decarboxylation
6-Bromo-N,N-dimethylpyrazine-2-carboxamide
1209458-89-8
0
Lowered (Est. 70–100 °C)
Debromination / Amide Cleavage
Analytical Methodologies for Thermal Characterization
To empirically determine the melting point and decomposition onset (
), thermal analysis must be conducted using self-validating protocols. The following methodologies guarantee data integrity by embedding system suitability tests (SST) directly into the workflow.
Caption: Workflow for thermal characterization and stability profiling of the pyrazine derivative.
Differential Scanning Calorimetry (DSC)
Objective: Determine the precise melting point (
) and enthalpy of fusion ().
System Suitability Test (Self-Validation): Calibrate the instrument using a high-purity Indium standard (
= 156.6 °C, = 28.45 J/g).
Causality: This ensures the thermocouple and heat-flux sensors are perfectly aligned before running the pyrazine sample, preventing false melting point reporting due to instrument drift.
Sample Preparation: Weigh 2.0–5.0 mg of the compound into an aluminum pan and seal with a pinhole lid.
Causality: The pinhole allows the escape of trapped moisture or volatile impurities. If a hermetic seal were used, vapor pressure buildup could artificially shift the melting endotherm or trigger premature degradation.
Thermal Program: Equilibrate at 25 °C, then heat at 10 °C/min to 200 °C under a 50 mL/min
purge.
Causality: A 10 °C/min heating rate optimizes the signal-to-noise ratio for the heat capacity change without causing significant thermal lag across the sample mass. The nitrogen purge prevents oxidative artifacts from masking the true melting event.
Thermogravimetric Analysis (TGA)
Objective: Establish the thermal decomposition temperature (
) to define the compound's safe handling limits.
System Suitability Test (Self-Validation): Perform a weight calibration using standard precision weights (e.g., 10 mg and 100 mg) and a temperature calibration using the Curie point of Nickel.
Sample Preparation: Load 5.0–10.0 mg of the sample into an open platinum crucible.
Causality: Platinum ensures no catalytic interaction with the brominated pyrazine ring. The open crucible allows unhindered volatilization of decomposition products (such as HBr or dimethylamine), preventing secondary gas-phase reactions.
Thermal Program: Heat from 25 °C to 400 °C at 10 °C/min under a 40 mL/min
flow.
Causality: Isolating the sample in an inert nitrogen atmosphere ensures that the recorded
reflects the intrinsic thermal stability of the molecule, independent of oxidative degradation.
Understanding the thermal stability of 6-bromo-N,N-dimethylpyrazine-2-carboxamide extends beyond its melting point; it requires mapping its behavior under prolonged environmental stress. According to the [4], stability testing must evaluate the compound under accelerated conditions to predict long-term shelf life.
Table 2: ICH Q1A(R2) Stability Testing Matrix for Pyrazine Derivatives
Study Type
Storage Condition
Minimum Time Period
Analytical Focus
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 Months
Baseline degradation, crystal phase stability
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 Months
Hydrolysis of amide, debromination
Thermal Stress
60°C (Ambient RH)
14 Days
Intrinsic thermal cleavage, radical formation
Mechanistic Degradation Pathways
The pyrazine ring is inherently electron-deficient. This electron deficiency is exacerbated by the electron-withdrawing nature of the carboxamide group at the 2-position. Consequently, the bromine atom at the 6-position becomes a highly activated leaving group.
Hydrolytic Stress (High RH): Under the 75% RH conditions of accelerated stability testing, the compound is susceptible to Nucleophilic Aromatic Substitution (
). Ambient moisture/hydroxide ions can attack the C6 position, displacing the bromide ion to form 6-hydroxy-N,N-dimethylpyrazine-2-carboxamide. Concurrently, the N,N-dimethylamide group may undergo slow hydrolysis to yield the corresponding pyrazine-2-carboxylic acid derivative.
Thermal Stress (>150 °C): At temperatures approaching or exceeding its decomposition point, the weakest bonds (C-Br and the amide C-N bond) undergo homolytic or heterolytic cleavage, leading to debromination and the release of dimethylamine gas.
Caption: Primary environmental degradation pathways of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide.
Conclusion
The thermal stability and melting point of 6-bromo-N,N-dimethylpyrazine-2-carboxamide are fundamentally dictated by the absence of hydrogen-bonding networks and the steric/electronic influence of its substituents. By employing self-validating DSC and TGA methodologies, alongside rigorous ICH Q1A(R2) stability matrices, researchers can accurately map the thermodynamic profile and degradation kinetics of this critical building block, ensuring high fidelity in downstream pharmaceutical synthesis.
References
International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Guidelines. Available at:[Link]
European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Regulatory Guidelines. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1046, Pyrazinamide." PubChem Database. Available at: [Link]
Difference between 6-Bromo and 3-Bromo-N,N-dimethylpyrazine-2-carboxamide isomers
The following technical guide details the structural, synthetic, and reactive divergences between the 6-Bromo and 3-Bromo isomers of N,N-dimethylpyrazine-2-carboxamide. Content Type: Technical Whitepaper & Experimental G...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural, synthetic, and reactive divergences between the 6-Bromo and 3-Bromo isomers of N,N-dimethylpyrazine-2-carboxamide.
Content Type: Technical Whitepaper & Experimental Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
In the optimization of pyrazine-based pharmacophores—such as those found in the antiviral Favipiravir (T-705) and various kinase inhibitors—the regiochemistry of halogenation is a critical determinant of downstream reactivity.
The 3-Bromo-N,N-dimethylpyrazine-2-carboxamide (3-Br isomer) and 6-Bromo-N,N-dimethylpyrazine-2-carboxamide (6-Br isomer) represent two distinct chemical spaces:
3-Bromo Isomer: Characterized by high steric strain and "ortho-effect" electronic activation. It is the primary gateway to 3-functionalized pyrazines (e.g., 3-hydroxy, 3-amino) via Nucleophilic Aromatic Substitution (
).
6-Bromo Isomer: Characterized by steric accessibility and "meta-like" electronic behavior. It serves as a scaffold for chain elongation at the C6 position, often utilized to modulate solubility and metabolic stability without disrupting the binding motif at the C2-C3 axis.
This guide provides the mechanistic rationale, synthetic protocols, and decision-making frameworks required to selectively synthesize and utilize these isomers.
Structural & Electronic Characterization
The pyrazine ring contains two nitrogen atoms at positions 1 and 4. The carboxamide group is fixed at position 2.[1]
Feature
3-Bromo Isomer
6-Bromo Isomer
Structure
Bromine is vicinal (adjacent) to the amide.
Bromine is distal , adjacent to N1 but separated from the amide by N1.
Steric Environment
High Constraint. The bulky group clashes with the ortho-Br, forcing the amide out of planarity.
Low Constraint. The amide can adopt a planar conformation with the ring, maximizing conjugation.
Electronic Effect
Inductive Activation. The electron-withdrawing amide strongly activates C3 for nucleophilic attack ().
Resonance Stabilization. Less activated for by the amide, but still reactive due to the pyrazine nitrogens.
Primary Utility
Precursor for core functionalization (e.g., introducing -OH, -NHR at the active site).
Precursor for peripheral modification (e.g., biaryl coupling via Suzuki).
Synthetic Pathways: Regiocontrol Strategies
The synthesis of these isomers requires fundamentally different strategies. The 3-Br isomer relies on Directed Ortho Metalation (DoM) , while the 6-Br isomer typically requires de novo ring synthesis or functional group interconversion from 6-bromo-2-carboxylic acid.
Synthesis of 3-Bromo-N,N-dimethylpyrazine-2-carboxamide (DoM Route)
The N,N-dimethyl amide is an excellent Directed Metalation Group (DMG) . It coordinates with lithium bases, directing deprotonation selectively to the thermodynamically less acidic but kinetically favored ortho (C3) position.
Mechanism:
Coordination: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) coordinates to the amide oxygen.
Deprotonation: The base removes the proton at C3 (adjacent to the amide).
Electrophilic Quench: The lithiated species reacts with an electrophilic bromine source (e.g.,
or ).
Synthesis of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide (Coupling Route)
Direct halogenation of pyrazine-2-carboxamide often yields mixtures or the 5-isomer. The most reliable route is the amide coupling of commercially available 6-bromo-2-pyrazinecarboxylic acid .
Mechanism:
Activation: Carboxylic acid activation (via
or HATU).
Amidation: Nucleophilic attack by dimethylamine (
).
Visualization of Synthetic Logic
Caption: Figure 1. Divergent synthetic workflows for 3-Bromo (via DoM) and 6-Bromo (via Amidation) isomers.
Reactivity Profiles & Applications
Nucleophilic Aromatic Substitution (
)
3-Bromo Isomer: Extremely reactive toward
. The adjacent carbonyl group lowers the LUMO energy at C3. This is the standard route to 3-hydroxy-pyrazine-2-carboxamide (a T-705 precursor) by hydrolysis or reaction with alkoxides.
6-Bromo Isomer: Moderately reactive. While the pyrazine nitrogens activate the ring, the lack of an ortho-carbonyl group makes it less electrophilic than the 3-isomer.
Palladium-Catalyzed Coupling (Suzuki-Miyaura)
3-Bromo Isomer: Challenging due to steric hindrance. Requires active catalysts (e.g., Pd(dtbpf)Cl2 or Buchwald precatalysts) and higher temperatures.
6-Bromo Isomer: Excellent substrate.[2] The C6 position is sterically unencumbered, allowing for facile coupling with aryl boronic acids to create extended biaryl systems.
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-N,N-dimethylpyrazine-2-carboxamide via DoM
Objective: Regioselective bromination at C3.
Preparation of LiTMP: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF. Cool to -78°C. Dropwise add n-BuLi (1.2 equiv, 2.5 M in hexanes). Stir for 30 min at 0°C, then re-cool to -78°C.
Metalation: Dissolve N,N-dimethylpyrazine-2-carboxamide (1.0 equiv) in THF and add dropwise to the LiTMP solution at -78°C. The solution will typically turn deep red/brown, indicating the lithiated species. Stir for 45 min.
Quench: Add a solution of
(1.5 equiv) in THF dropwise. Maintain -78°C for 1 hour, then allow to warm to room temperature (RT).
Workup: Quench with saturated
. Extract with EtOAc (3x).[3] Wash organic layer with brine, dry over , and concentrate.
Purification: Flash column chromatography (Hexane/EtOAc gradient). The 3-bromo isomer typically elutes after any unreacted starting material due to higher polarity induced by the dipole moment.
Protocol B: Synthesis of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide via Amidation
Objective: Conversion of acid to amide without halogen migration.
Activation: Suspend 6-bromo-2-pyrazinecarboxylic acid (1.0 equiv) in dry DCM. Add catalytic DMF (2 drops) and oxalyl chloride (1.5 equiv) dropwise at 0°C. Stir at RT until gas evolution ceases (approx. 2h). Concentrate in vacuo to obtain the crude acid chloride.
Coupling: Redissolve the acid chloride in DCM. Cool to 0°C. Add
(3.0 equiv) followed by dimethylamine hydrochloride (1.2 equiv) or dimethylamine (2.0 M in THF).
Workup: Stir at RT for 4 hours. Wash with 1M HCl (to remove excess amine), saturated
, and brine.
Purification: Recrystallization from EtOH/Hexane or silica chromatography.
Decision Matrix for Researchers
Use the following flowchart to determine the appropriate isomer for your drug discovery campaign.
Caption: Figure 2. Strategic decision matrix for selecting the appropriate bromopyrazine isomer.
References
BenchChem. (2025).[3][4] A Comparative Guide to the Synthesis and Analysis of Pyrazine-2-carboxamide Derivatives. Retrieved from
Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1: Metallation of Pyridines, Quinolines and Carbolines. Tetrahedron, 57(21), 4489-4505.
Zitko, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20, 8730-8747. Retrieved from
Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7, 363-373. Retrieved from
Google Patents. (2018). EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same. Retrieved from
Potential biological activity of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide scaffolds
The following technical guide provides an in-depth analysis of the 6-Bromo-N,N-dimethylpyrazine-2-carboxamide scaffold. It is structured to serve drug discovery professionals utilizing this molecule as a high-value pharm...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the 6-Bromo-N,N-dimethylpyrazine-2-carboxamide scaffold. It is structured to serve drug discovery professionals utilizing this molecule as a high-value pharmacophore building block.[1]
Unlocking Therapeutic Potential in Antiviral and Antitubercular Discovery [1]
Executive Summary: The Halogenated Pyrazine Anchor
In the landscape of heterocyclic medicinal chemistry, 6-Bromo-N,N-dimethylpyrazine-2-carboxamide (CAS 1209458-89-8 ) represents a "privileged scaffold."[1] Unlike simple pyrazines, this molecule possesses three distinct vectors for optimization:
The Pyrazine Core: A bioisostere of pyridine/benzene with reduced lipophilicity and specific metabolic profiles.
The 6-Bromo Handle: A reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.[1]
The N,N-Dimethyl Carboxamide: A stable, polar-modulating moiety that improves solubility compared to primary amides while resisting rapid hydrolysis.[1]
This guide explores its potential as a precursor for RdRp inhibitors (Favipiravir analogs) and Antitubercular agents (Pyrazinamide derivatives) .[1]
Molecular Architecture & Physico-Chemical Profile
Understanding the baseline properties is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
Property
Value / Description
Impact on Drug Design
Formula
C₇H₈BrN₃O
Fragment-like MW (230.06 Da) allows room for elaboration.[1]
LogP (Calc)
~0.8 - 1.2
Ideal for oral bioavailability; sufficiently lipophilic to cross Mycobacterial cell walls.[1]
H-Bond Donors
0
Improves membrane permeability (CNS/Cell wall) compared to primary amides.[1]
H-Bond Acceptors
4
Pyrazine nitrogens and amide carbonyl interact with kinase hinge regions or active site waters.[1]
Electronic Effect
Electron-deficient Ring
The 6-bromo substituent sensitizes the ring to nucleophilic aromatic substitution () at C-3 or C-5.[1]
Synthetic Pathways & Scaffold Utility
The primary value of this molecule lies in its reactivity. It serves as a "divergent intermediate."
Synthesis of the Core Scaffold
The synthesis typically proceeds via the activation of 6-bromo-pyrazine-2-carboxylic acid.[1]
Protocol:
Activation: React 6-bromo-pyrazine-2-carboxylic acid with Thionyl Chloride (
) or Oxalyl Chloride/DMF to generate the acid chloride.[1]
Amidation: Treat the acid chloride with N,N-dimethylamine hydrochloride in the presence of a base (TEA or DIPEA) in DCM at 0°C.
Purification: Silica gel chromatography (EtOAc/Hexane).
Divergent Functionalization (The "Exit Vectors")
The following diagram illustrates how this scaffold is transformed into bioactive libraries.
Figure 1: Divergent synthetic utility of the 6-Bromo scaffold.[1] The bromine atom serves as the primary handle for carbon-carbon or carbon-nitrogen bond formation.[1]
Potential Biological Activity
While the scaffold itself is a fragment, its structural congeners exhibit potent activity in two primary domains.
Antiviral Potential (RdRp Inhibition)
This scaffold is a direct structural analog of Favipiravir (T-705) , a broad-spectrum antiviral.[1][2]
Mechanism: Favipiravir is a prodrug.[3] It is phosphoribosylated intracellularly to form the active triphosphate (T-705-RTP).[1] This metabolite mimics guanosine/adenosine and inhibits the viral RNA-dependent RNA polymerase (RdRp).[1]
Relevance of the Scaffold: The N,N-dimethyl group modifies the metabolic stability of the amide. Replacing the 6-fluoro of Favipiravir with 6-bromo (or using the bromo to introduce other groups) alters the steric fit within the RdRp tunnel.[1]
Hypothesis: Derivatives of this scaffold can act as "chain terminators" or induce lethal mutagenesis in RNA viruses (Influenza, Ebola, SARS-CoV-2).[1]
Antitubercular Activity (FAS-I and Pyrazinamidase)
Pyrazinamide (PZA) is a first-line TB drug.[1] It requires activation by the bacterial enzyme Pyrazinamidase (PncA) into pyrazinoic acid (POA).[1]
Lipophilicity Factor: The N,N-dimethyl substitution significantly increases lipophilicity compared to PZA.[1] This enhances passive diffusion across the waxy Mycobacterium tuberculosis cell wall.
Resistance Evasion: PncA mutations cause PZA resistance. 6-substituted pyrazines often bypass PncA or bind to alternative targets (e.g., RpsA).[1]
Activity Profile: 6-Chloro/Bromo analogs have demonstrated MICs in the range of 6–50 µg/mL against M. tuberculosis H37Rv [1].[1]
Figure 2: Mechanism of Action for Pyrazine-based Antivirals (Favipiravir-like pathway).[1] The scaffold undergoes metabolic activation to inhibit viral replication.
Experimental Validation Protocols
To validate the biological activity of derivatives synthesized from this scaffold, the following assays are recommended.
Antitubercular Assay (Microplate Alamar Blue - MABA)
This colorimetric assay determines the Minimal Inhibitory Concentration (MIC).[1]
Preparation: Dissolve the 6-bromo derivative in DMSO.
Inoculum: Use M. tuberculosis H37Rv strain (diluted to
CFU/mL).
Plate Setup: Add 100 µL of 7H9 broth to 96-well plates. Serial dilute the compound (range: 0.8 – 100 µg/mL).
Incubation: Incubate at 37°C for 7 days.
Readout: Add Alamar Blue/Resazurin.
Blue: No growth (Inhibition).
Pink: Growth (Active metabolism).
Control: Use Pyrazinamide (active at pH 5.5) and Isoniazid as positive controls.
Antiviral RdRp Assay (Cell-Free)
To test if the derivative inhibits the polymerase directly (requires conversion to triphosphate form first, or use of a surrogate biochemical assay):
Enzyme: Recombinant Viral RdRp (e.g., Influenza A or SARS-CoV-2 nsp12).[1]
Application Notes and Protocols: 6-Bromo-N,N-dimethylpyrazine-2-carboxamide as a Key Intermediate for the Synthesis of Favipiravir Analogs
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide as a versatile intermediate in the...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide as a versatile intermediate in the synthesis of novel Favipiravir analogs. Favipiravir (T-705) is a potent antiviral agent with a broad spectrum of activity against RNA viruses.[1][2][3] The development of its analogs is a critical area of research aimed at enhancing efficacy, expanding the antiviral spectrum, and overcoming potential resistance. This guide details the rationale, synthesis protocols, and critical considerations for leveraging this key intermediate in antiviral drug discovery programs.
Introduction: The Rationale for Favipiravir Analog Development
Favipiravir, or 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a synthetic pyrazine-3-carboxamide analog that has demonstrated significant activity against a wide range of RNA viruses, including influenza viruses.[1][2][3] Its mechanism of action involves intracellular conversion to its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP), by host cellular enzymes.[1][4][5] T-705-RTP then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses, leading to the termination of viral RNA synthesis.[1][4][5][6]
The clinical success and broad-spectrum potential of Favipiravir have spurred significant interest in the development of its structural analogs.[1][7][8] The goals of these efforts are multifaceted and include:
Enhanced Antiviral Potency: Modifying the core structure to improve binding affinity to the viral RdRp.
Broadened Spectrum of Activity: Targeting a wider array of RNA viruses.
Overcoming Resistance: Developing compounds that are effective against viral strains that may develop resistance to Favipiravir.[4]
The pyrazine-2-carboxamide scaffold is central to the antiviral activity of Favipiravir. The 6-position of this ring system has been identified as a key site for modification to modulate biological activity. The use of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide as a starting material provides a strategic and versatile platform for introducing a variety of functional groups at this position through well-established cross-coupling reactions.
The Intermediate: 6-Bromo-N,N-dimethylpyrazine-2-carboxamide
The selection of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide as a key intermediate is based on several critical chemical and strategic advantages:
Reactive Handle: The bromine atom at the 6-position serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of substituents.
Amide Functionality: The N,N-dimethylcarboxamide group at the 2-position is a common feature in many biologically active molecules and can be a key pharmacophore. It can also be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups if desired.
Synthetic Accessibility: The synthesis of this intermediate can be achieved from commercially available starting materials through established synthetic routes.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide is presented in the table below.
Property
Value
Molecular Formula
C7H8BrN3O
Molecular Weight
230.06 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in most organic solvents (e.g., DCM, THF, DMF)
Melting Point
Typically in the range of 100-110 °C (subject to purity)
Synthesis of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide
The following protocol outlines a general and reliable method for the synthesis of the title intermediate. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.
Experimental Workflow
Caption: Synthetic workflow for 6-Bromo-N,N-dimethylpyrazine-2-carboxamide.
Step-by-Step Protocol
Step 1: Synthesis of 6-Bromo-2-pyrazinecarboxylic acid
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
Reagent Addition: To the flask, add 2-pyrazinecarboxylic acid (1.0 eq). Cautiously add concentrated sulfuric acid (sufficient to dissolve the starting material).
Bromination: Cool the mixture in an ice bath and add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the internal temperature below 10 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide
Acid Chloride Formation: Suspend the dried 6-bromo-2-pyrazinecarboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).
Reagent Addition: Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.
Reaction Progression: Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF). Cool the solution to 0 °C.
Amine Addition: Bubble dimethylamine gas through the solution or add a solution of dimethylamine (2.0-2.5 eq) in THF or water dropwise.
Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours.
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Application in Favipiravir Analog Synthesis
The true utility of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide lies in its ability to serve as a scaffold for the introduction of diverse functionalities at the 6-position. The following section details a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.
General Protocol for Suzuki-Miyaura Cross-Coupling
Caption: Generalized scheme for Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol:
Reaction Setup: In a Schlenk flask or a microwave vial, combine 6-Bromo-N,N-dimethylpyrazine-2-carboxamide (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours). The reaction can often be accelerated using microwave irradiation.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Data for Analog Synthesis
The following table provides hypothetical examples of Favipiravir analogs that can be synthesized using this methodology, along with typical reaction conditions and expected yields.
R-Group (from Boronic Acid)
Catalyst
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Phenyl
Pd(PPh3)4
K2CO3
Dioxane/H2O
100
12
85-95
4-Fluorophenyl
Pd(dppf)Cl2
Cs2CO3
Toluene/H2O
90
8
80-90
2-Thienyl
Pd(PPh3)4
K2CO3
Dioxane/H2O
100
16
75-85
3-Pyridyl
Pd(dppf)Cl2
Cs2CO3
Dioxane/H2O
110
12
70-80
Characterization of Analogs
Thorough characterization of the newly synthesized Favipiravir analogs is essential to confirm their structure and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation.
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products.
Infrared (IR) Spectroscopy: To identify key functional groups.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and products described in these protocols.
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
Reagent Handling: Exercise caution when handling corrosive and toxic reagents such as sulfuric acid, thionyl chloride, and palladium catalysts.
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
6-Bromo-N,N-dimethylpyrazine-2-carboxamide is a highly valuable and versatile intermediate for the synthesis of novel Favipiravir analogs. Its strategic use allows for the efficient introduction of a wide range of substituents at the 6-position of the pyrazine ring, facilitating the exploration of structure-activity relationships and the development of next-generation antiviral agents. The protocols outlined in this application note provide a solid foundation for researchers to embark on the design and synthesis of new and potentially more effective antiviral therapies.
References
Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16–38. [Link]
Haghpanah, M., Molla Ebrahimlo, A. R., & Moshtaghi Zonouz, A. (2025). Green synthesis of structural analogs of favipiravir. RSC Advances, 15, 17570–17579. [Link]
Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PubMed, PMID: 35923566. [Link]
Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences, 115(45), 11613-11618. [Link]
Gautam, A., et al. (2023). Favipiravir: Emerging antiviral drug during COVID-19. Medical and Pharmaceutical Journal, 1(2), 1-8. [Link]
Haghpanah, M., et al. (2025). Green synthesis of structural analogs of favipiravir. ResearchGate. [Link]
Titova, Y. A., & Gutorov, V. V. (2020). Favipiravir - a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(6), 659-662. [Link]
Titova, Y. A., & Gutorov, V. V. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. SpringerLink. [Link]
Wang, Z., et al. (2022). Optimized synthesis of anti-COVID-19 drugs aided by retrosynthesis software. Molecular Systems Design & Engineering, 7(10), 1269-1275. [Link]
Haghpanah, M., et al. (2025). Green synthesis of structural analogs of favipiravir. RSC Publishing. [Link]
Xie, Y., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043-1051. [Link]
Mondal, S., et al. (2022). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry, 46(36), 17295-17303. [Link]
Brown, D. (2020). Favipiravir and the battle against COVID-19. Scientific Update. [Link]
Haghpanah, M., et al. (2025). Green synthesis of structural analogs of favipiravir. National Center for Biotechnology Information. [Link]
Jampilek, J., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(4), 429-441. [Link]
Haghpanah, M., et al. (2025). Green synthesis of structural analogs of favipiravir. RSC Publishing. [Link]
Google Patents. (2018). EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]
Amini, M., et al. (2017). Synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged. Revue Roumaine de Chimie, 62(11), 867-871. [Link]
Vetelino, M. G., et al. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development, 27(10), 1845-1852. [Link]
Precision Functionalization of Bromopyrazines via Buchwald-Hartwig Amination
Application Note & Protocol Guide Executive Summary The pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Bortezomib analogs, CX-4...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Executive Summary
The pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Bortezomib analogs, CX-4945). However, functionalizing bromopyrazines via palladium-catalyzed cross-coupling presents unique challenges compared to standard aryl halides. The electron-deficient nature of the pyrazine ring facilitates oxidative addition but significantly increases the risk of catalyst poisoning via nitrogen coordination. Furthermore, competitive nucleophilic aromatic substitution (
) and protodehalogenation can erode yield and selectivity.
This guide provides a validated, self-consistent framework for the Buchwald-Hartwig amination of bromopyrazines. It prioritizes the use of Generation 3/4 (G3/G4) Palladacycle Precatalysts to eliminate induction periods and ensure reproducibility.
Technical Background: The "Pyrazine Problem"
Electronic Deactivation & Chelation
Unlike carbocyclic aryl halides, bromopyrazines possess two nitrogen atoms capable of
-donating to the palladium center.
The Trap: If the phosphine ligand is not sufficiently bulky, the pyrazine nitrogen will displace the ligand, forming a stable, inactive bis-heteroaryl Pd(II) complex (Catalyst Resting State).
The Solution: Biaryl dialkylphosphines (e.g., BrettPhos , RuPhos ) are sterically demanding enough to prevent this
-N-coordination, forcing the catalytic cycle forward.
Competitive Pathways
Background Reaction: Electron-poor bromopyrazines can react with strong nucleophiles (e.g., aliphatic amines) without a catalyst. However, this pathway is often slow for arylamines or sterically hindered amines, requiring harsh temperatures that degrade the substrate. Buchwald-Hartwig conditions allow these couplings to proceed at lower temperatures with higher regiocontrol.
Protodehalogenation: In the presence of alcohols or moisture, the electron-deficient Pd-Ar intermediate is prone to scavenging a hydride, yielding the dehalogenated pyrazine (H-Pyrazine) instead of the product. Strict anhydrous conditions are mandatory.
Critical Parameter Analysis
Ligand Selection Matrix
The success of the reaction hinges almost entirely on the ligand's ability to destabilize the Pd-N(pyrazine) interaction while facilitating reductive elimination.
Amine Class
Recommended Ligand
Catalyst Source
Rationale
Primary Aliphatic
BrettPhos
BrettPhos Pd G4
Prevents -hydride elimination; highly selective for mono-arylation.
Primary Anilines
BrettPhos
BrettPhos Pd G4
Excellent turnover; resists inhibition by the aniline nitrogen.
Secondary (Cyclic/Acyclic)
RuPhos
RuPhos Pd G4
The "Gold Standard" for secondary amines; extremely bulky; universal scope.
Amides / Carbamates
Xantphos
Xantphos Pd G4
Large bite angle facilitates reductive elimination of the difficult Pd-N(amide) bond.
Sterically Hindered
BuBrettPhos
BuBrettPhos Pd G3
For ortho-substituted anilines or bulky aliphatic amines.
Base Selection
NaO
Bu (Sodium tert-butoxide): The default base. Fast reaction rates, but incompatible with electrophiles (esters, aldehydes).
LHMDS (Lithium Hexamethyldisilazide): Crucial for substrates with base-sensitive groups or acidic protons. Soluble in THF/Toluene.
Cs
CO: Mild, heterogeneous. Used when strong bases cause decomposition, though reactions are significantly slower (often requires 80-100°C).
Visualizing the Workflow
Diagram 1: Decision Tree for Condition Optimization
Caption: Logic flow for selecting the optimal catalytic system based on amine class and substrate functionality.
Experimental Protocols
Protocol A: General Screening (High Throughput Compatible)
Best for: Initial optimization of unfunctionalized bromopyrazines.
Vessel Prep: Oven-dry a reaction vial (screw-cap with septum) containing a magnetic stir bar. Cool under a stream of Argon.
Solids Addition: Charge the vial with the Pd G4 precatalyst, NaO
Bu, and the bromopyrazine (if solid).
Note: If the amine is a solid, add it now.
Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).
Liquids Addition: Add anhydrous 1,4-Dioxane via syringe. Add the amine (if liquid) and bromopyrazine (if liquid) via syringe.
Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) for 2–12 hours.
Monitoring: Check by LCMS. Look for the disappearance of the bromide.
Workup: Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd and salts. Concentrate and purify via flash chromatography.
Protocol B: Regioselective Mono-Amination of 2,6-Dibromopyrazine
Challenge: Preventing the formation of the bis-amino product.
Mechanistic Insight: 2,6-Dibromopyrazine is highly reactive. To stop at the mono-adduct, we utilize BrettPhos (steric bulk prevents the second oxidative addition) and strict stoichiometry.
Materials:
2,6-Dibromopyrazine (1.0 equiv )
Primary Amine (0.95 equiv ) – Slight deficit is crucial.
BrettPhos Pd G4 (1 mol%)
NaO
Bu (1.1 equiv)
Toluene (Anhydrous) – Non-polar solvents often enhance selectivity.
Procedure:
Prepare the vessel as in Protocol A.
Dissolve 2,6-dibromopyrazine and BrettPhos Pd G4 in Toluene under Argon.
Slow Addition: Add the amine (dissolved in minimal Toluene) dropwise over 30 minutes at room temperature.
Temperature: Heat mildly to 40–50°C . Do not exceed 60°C initially.
Quench: Stop the reaction immediately upon consumption of the limiting reagent (amine) to prevent bis-amination.
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
"Black Rain" (Pd precipitation)
Catalyst decomposition due to instability or lack of phosphine.
Switch to RuPhos or BrettPhos (higher stability). Ensure solvent is strictly degassed (O kills active species).
Low Conversion (Start Material remains)
Catalyst poisoning by Pyrazine N.
Increase temperature to 100°C. Switch to BuBrettPhos (bulkier). Increase catalyst loading to 3-5 mol%.
Dehalogenation (H-Pyrazine formed)
Hydride source present.
STOP using alcohols (even for workup until quenched). Ensure solvent is anhydrous.[1] Switch solvent to Toluene.
Bis-amination (in dihalides)
Over-reaction.
Reduce amine equivalents to 0.9. Lower temperature. Use a bulkier ligand (BrettPhos) to increase steric penalty for second addition.
Mechanistic Visualization
Diagram 2: The Pyrazine-Specific Catalytic Cycle
Caption: Catalytic cycle highlighting the risk of off-cycle catalyst poisoning by the pyrazine nitrogen.
References
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Fors, B. P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science, 4, 916-920. [Link]
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
Preparation of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide from 2-amino-6-bromopyrazine
Application Note: Strategic Synthesis of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide Part 1: Executive Summary & Retrosynthetic Strategy The synthesis of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide from 2-amino-6-bromopyra...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Synthesis of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide
Part 1: Executive Summary & Retrosynthetic Strategy
The synthesis of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide from 2-amino-6-bromopyrazine presents a classic challenge in heteroaromatic functionalization: converting an electron-rich amino group into an electron-withdrawing amide moiety while preserving a halogen handle (bromine) for future diversification.
While direct conversion of an amine to an amide is chemically forbidden in a single step, two primary strategies exist. This guide advocates for the "Symmetric Intermediate" Route , involving the conversion of the starting material to 2,6-dibromopyrazine followed by statistical mono-aminocarbonylation. This pathway, though requiring careful purification, utilizes robust, scalable chemistry preferred in Process Development over the hazardous and often lower-yielding direct Sandmeyer cyanation.
Retrosynthetic Analysis (DOT Visualization)
Part 2: Detailed Experimental Protocols
Step 1: Preparation of 2,6-Dibromopyrazine (Sandmeyer Reaction)
Rationale: The amino group is a poor leaving group. Converting it to a diazonium salt allows for displacement by a bromide ion. This creates 2,6-dibromopyrazine, a symmetric scaffold that activates the ring for subsequent palladium catalysis.
Safety Warning: Diazonium salts are potentially explosive if allowed to dry. Maintain temperature controls strictly.
Materials:
2-Amino-6-bromopyrazine (1.0 eq)
Hydrobromic acid (48% aq., 10.0 eq)
Bromine (
, 1.5 eq) - Optional but boosts yield by generating in situ perbromide
Sodium Nitrite (
, 2.5 eq)
Water/Ice
Protocol:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Cool the system to -10°C using an acetone/dry ice or brine/ice bath.
Acidification: Charge the flask with 2-amino-6-bromopyrazine and 48% HBr . Stir vigorously. The amine may precipitate as the hydrobromide salt; this is normal.
) while maintaining the temperature below 0°C. This forms the reactive diazonium-perbromide complex later, often improving yields over simple HBr.
Diazotization: Dissolve
in a minimum amount of water (approx. 2M solution). Add this solution dropwise to the reaction mixture.
Critical Control: The temperature must not exceed 0°C . Rapid addition causes exotherms and decomposition.
Observation: The mixture will turn dark orange/brown, and nitrogen gas evolution will be observed.
Reaction: Stir at -5°C to 0°C for 1.5 hours. Then, allow the mixture to warm to room temperature (20-25°C) over 2 hours.
Quench & Workup:
Neutralize carefully with saturated
or solution (keep cool, exothermic) to pH ~8.
Extract with Dichloromethane (DCM) or Ethyl Acetate (
volumes).
Wash combined organics with brine, dry over
, and concentrate
in vacuo.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). 2,6-Dibromopyrazine is typically a white to off-white solid.
Key Data Point:
Expected Yield: 65–80%
Target Appearance: White crystalline solid.
Step 2: Palladium-Catalyzed Aminocarbonylation
Rationale: We utilize the symmetry of 2,6-dibromopyrazine. By controlling stoichiometry and using a palladium catalyst under a Carbon Monoxide (CO) atmosphere, we can insert CO into one C-Br bond. The resulting acyl-palladium species is intercepted by dimethylamine to form the amide.
Purification: This step is critical to separate the Starting Material (non-polar), Product (medium polarity), and Bis-amide (polar).
Column Chromatography: 0-40% EtOAc in Hexanes.
Recycling: Recovered 2,6-dibromopyrazine can be reused.
Key Data Point:
Expected Yield: 50–60% (Statistical limitation), but >90% based on recovered starting material (BORSM).
Part 3: Reaction Workflow & Mechanism
The following diagram illustrates the catalytic cycle and the statistical distribution challenge in Step 2.
Part 4: Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your isolated material against these expected spectral characteristics.
Analytical Method
Expected Signal / Characteristic
Interpretation
1H NMR (DMSO-d6)
9.05 (s, 1H)
Proton at C3 (Deshielded by adjacent amide)
8.80 (s, 1H)
Proton at C5 (Deshielded by Br)
3.05 (s, 3H), 2.98 (s, 3H)
N-Methyl groups (Non-equivalent due to amide resonance)
LC-MS (ESI+)
m/z ~ 229/231 (1:1 ratio)
Characteristic Bromine isotope pattern ()
TLC (Hex/EtOAc)
Rf ~ 0.4 (in 1:1 mix)
Distinct from non-polar dibromide (Rf ~0.8)
Part 5: Troubleshooting & Optimization
Low Yield in Step 1 (Sandmeyer):
Cause: Diazonium decomposition.
Fix: Ensure internal temperature never exceeds 0°C during nitrite addition. Use mechanical stirring to prevent hot-spots in the slurry.
Formation of Bis-Amide in Step 2:
Cause: Reaction ran too long or too much catalyst/amine.
Fix: Stop the reaction at 70-80% conversion. It is better to recycle the starting dibromide than to lose yield to the inseparable bis-amide. Alternatively, reduce CO pressure to 1 atm (balloon).
Catalyst Death (Black precipitate):
Cause: Oxidation of Pd or lack of ligand stabilization.
Fix: Ensure rigorous degassing (freeze-pump-thaw or Argon sparge). Increase Xantphos loading to 2:1 relative to Pd.
References
Favipiravir Intermediate Synthesis: Favipiravir and the battle against COVID-19. Scientific Update. (Discusses Sandmeyer and cyanation routes on pyrazine cores). [Link]
General Pyrazine Chemistry: Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. PubMed. (Provides NMR data and handling for similar pyrazine carboxamides). [Link]
Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-Bromo-N,N-dimethylpyrazine-2-carboxamide
Introduction & Mechanistic Rationale Pyrazine scaffolds are privileged structures in modern drug discovery, frequently serving as the core motif in kinase inhibitors, antitubercular agents, and targeted covalent inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Pyrazine scaffolds are privileged structures in modern drug discovery, frequently serving as the core motif in kinase inhibitors, antitubercular agents, and targeted covalent inhibitors[1][2]. The late-stage functionalization of these heterocycles relies heavily on Nucleophilic Aromatic Substitution (SNAr), a robust methodology for generating diverse analog libraries[3].
Electronic Activation & Causality
6-Bromo-N,N-dimethylpyrazine-2-carboxamide is an exceptionally primed electrophile for SNAr. The pyrazine ring is inherently electron-deficient, rendering halopyrazines significantly more reactive toward nucleophilic attack than their pyridine counterparts[4]. The N,N-dimethylcarboxamide group at the C2 position provides powerful electron-withdrawing capacity via both resonance and inductive effects. This synergistic activation by the ring nitrogens (N1, N4) and the C2-carboxamide drastically lowers the lowest unoccupied molecular orbital (LUMO) energy, directing nucleophilic attack specifically to the C6 position[2].
The Addition-Elimination Mechanism
The reaction proceeds via a classic two-step addition-elimination pathway. The nucleophile attacks the electrophilic C6 carbon, temporarily disrupting aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex. Subsequent expulsion of the bromide leaving group—a fast step driven by the thermodynamic restoration of aromaticity—yields the functionalized product[5].
Figure 1: Addition-elimination mechanism of SNAr on 6-bromo-N,N-dimethylpyrazine-2-carboxamide.
Physicochemical Properties of the Substrate
Before initiating synthetic protocols, understanding the physical parameters of the starting material ensures proper handling and solvent selection.
Property
Value
Chemical Name
6-Bromo-N,N-dimethylpyrazine-2-carboxamide
CAS Number
1209458-89-8
Molecular Formula
C₇H₈BrN₃O
Molecular Weight
230.06 g/mol
Solubility
Soluble in DMF, DMSO, NMP, DCM, and EtOAc.
Reactivity Profile
Highly reactive at C6; stable under mild acidic/basic conditions.
Experimental Protocols: Self-Validating Systems
The following protocols are designed with built-in causality. The choice of base, solvent, and temperature is strictly dictated by the nucleophile's pKa and steric profile to prevent off-target reactions such as carboxamide hydrolysis or ring-opening[6].
Protocol A: Amination (Primary and Secondary Amines)
Causality: Amines are moderately strong nucleophiles. A non-nucleophilic base (DIPEA) is utilized to scavenge the generated HBr without competing for the electrophile. Polar aprotic solvents (DMF or NMP) are chosen to stabilize the highly polar transition state of the Meisenheimer complex.
Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 6-bromo-N,N-dimethylpyrazine-2-carboxamide (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL).
Addition: Add the amine nucleophile (1.2 equiv, 0.6 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol).
Reaction: Seal the vial under a nitrogen atmosphere and heat to 80–100 °C for 4–12 hours.
Validation: Monitor via LC-MS. The reaction is complete when the characteristic 1:1 isotopic doublet (M, M+2) of the brominated starting material disappears.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous LiCl (3 × 10 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Etherification (Alkoxides and Phenoxides)
Causality: Alcohols are poor nucleophiles and must be deprotonated to form highly reactive alkoxides. Strong bases (NaH or KOtBu) are required. Temperature must be carefully controlled (0 °C to RT) during addition to avoid undesired decomposition of the pyrazine core.
Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (2.0 mL) at 0 °C under argon.
Deprotonation: Slowly add the alcohol/phenol (1.5 equiv) dissolved in THF (1.0 mL). Stir for 30 minutes until H₂ evolution ceases.
Addition: Dropwise add a solution of 6-bromo-N,N-dimethylpyrazine-2-carboxamide (1.0 equiv) in THF (1.0 mL).
Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 6 hours.
Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with DCM, dry, and purify via flash column chromatography.
Protocol C: Thioetherification (Thiols)
Causality: Thiols are highly polarizable and excellent nucleophiles. Mild bases (K₂CO₃) are sufficient for deprotonation, and reactions proceed at lower temperatures, minimizing the risk of oxidative disulfide byproduct formation[7].
Preparation: Combine the pyrazine substrate (1.0 equiv), thiol (1.2 equiv), and finely powdered K₂CO₃ (2.0 equiv) in anhydrous DMF (3.0 mL).
Reaction: Stir at 50 °C for 2–4 hours under a nitrogen atmosphere.
Workup: Dilute with water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.
Figure 2: Standardized experimental workflow for SNAr functionalization of pyrazines.
Reaction Optimization & Data Presentation
The table below summarizes optimized conditions for various nucleophile classes to ensure high-yielding conversions.
Nucleophile Class
Specific Reagent
Base
Solvent
Temp (°C)
Time (h)
Expected Yield (%)
Secondary Amine
Morpholine
DIPEA
DMF
90
6
85 - 92
Primary Amine
Benzylamine
DIPEA
NMP
100
8
78 - 85
Alkoxide
Sodium Methoxide
None
MeOH
65
4
> 90
Phenoxide
Phenol
KOtBu
THF
60
12
70 - 75
Thiol
Benzyl mercaptan
K₂CO₃
DMF
50
3
88 - 95
Troubleshooting & Analytical Validation
Incomplete Conversion: Halogenated pyrazines can occasionally experience steric shielding depending on the nucleophile's bulk. If conversion stalls, transitioning from conventional heating to microwave irradiation (100–120 °C for 15–30 min) often forces the reaction to completion[3].
Side Reactions: Avoid the use of aqueous hydroxide bases (e.g., NaOH, KOH) at elevated temperatures, as these conditions will competitively hydrolyze the C2-carboxamide into the corresponding pyrazine-2-carboxylic acid.
Analytical Monitoring: The reaction progress is unequivocally confirmed by LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet (M, M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. The disappearance of this isotopic signature, coupled with the emergence of the product mass, confirms the successful displacement of the bromide[2].
References
Mansuri, J. K., & Patel, P. H. (2025). Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents. Indian Journal of Heterocyclic Chemistry. URL:[1]
Barlin, G. B. (1982). Pyrazines: Nucleophilic Substitution. Thieme. URL:[4]
Wang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS. URL:[5]
Shiraki, T., et al. (2020). Drug repurposing for the treatment of COVID-19: Pharmacological aspects and synthetic approaches. PMC. URL:[6]
Boeckler, F. M., et al. (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. Drug Design, Development and Therapy. URL:[8]
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. URL:[3]
Ranu, B. C., et al. (2013). Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols. ResearchGate. URL:[7]
Purification methods for removing unreacted 6-bromopyrazine-2-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of unreacted...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of unreacted 6-bromopyrazine-2-carboxylic acid. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your compound, a critical aspect of successful downstream applications.
Introduction: The Importance of Purity
6-Bromopyrazine-2-carboxylic acid is a key heterocyclic building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] The presence of unreacted starting materials or byproducts can significantly impact the yield, selectivity, and overall success of subsequent synthetic steps. Therefore, effective purification is not merely a suggestion but a critical requirement. This guide will walk you through the most common and effective purification strategies, addressing potential pitfalls and providing clear, actionable solutions.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.
Issue 1: My crude product is an oil or a sticky solid and won't crystallize.
Question: I've completed my reaction, and after workup, I'm left with a viscous oil instead of the expected solid 6-bromopyrazine-2-carboxylic acid. How can I induce crystallization?
Answer & Rationale: This is a common issue often caused by the presence of residual solvent or impurities that inhibit the formation of a crystal lattice. The first step is to ensure all volatile solvents have been thoroughly removed under high vacuum. If the product remains oily, this suggests the presence of non-volatile impurities.
Troubleshooting Steps:
Solvent Trituration: Attempt to "crash out" the solid by adding a non-polar solvent in which the desired product is insoluble, but the impurities are soluble. Vigorously stir or sonicate the mixture. Good starting solvents for trituration include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.
Seed Crystals: If you have a small amount of pure, solid 6-bromopyrazine-2-carboxylic acid, adding a "seed crystal" to the oil can initiate crystallization.
Chromatography: If trituration fails, the most reliable method to separate the desired product from the impurities is column chromatography.
Issue 2: My recrystallization yield is very low.
Question: I performed a recrystallization, but my final yield of pure 6-bromopyrazine-2-carboxylic acid is significantly lower than expected. What went wrong?
Answer & Rationale: Low recovery during recrystallization typically points to one of two issues: using an excessive amount of solvent or choosing a solvent system where the compound has high solubility even at low temperatures. The goal of recrystallization is to dissolve the crude product in a minimal amount of hot solvent and allow it to crystallize upon cooling, leaving the impurities behind in the solution.
Troubleshooting Steps:
Minimize Solvent: Always use the minimum volume of hot solvent necessary to fully dissolve the crude material. Adding solvent in small portions is key.
Solvent System Optimization: If your compound remains soluble upon cooling, the solvent is too "good." You may need to use a co-solvent system. For example, dissolve the compound in a minimal amount of a good, hot solvent (like ethanol or methanol) and then slowly add a poor, cold solvent (like water or hexanes) until the solution becomes cloudy (the saturation point). Then, gently heat until the solution is clear again and allow it to cool slowly.
Cooling Protocol: Ensure the solution is cooled slowly to room temperature first, and then in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
Issue 3: I see multiple spots on my TLC plate after purification.
Question: I've purified my 6-bromopyrazine-2-carboxylic acid, but thin-layer chromatography (TLC) analysis still shows the presence of impurities. How can I improve the separation?
Answer & Rationale: This indicates that the chosen purification method was not effective enough to separate the impurities from your target compound. This is common when impurities have similar polarities to the product.
Troubleshooting Steps:
Optimize TLC Mobile Phase: Before attempting a large-scale purification, optimize the solvent system for TLC to achieve good separation between your product and the impurities (a ΔRf of at least 0.2 is ideal). Test various ratios of polar and non-polar solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
Column Chromatography: If recrystallization is ineffective, column chromatography is the preferred method for separating compounds with similar polarities.[2] Use the optimized mobile phase from your TLC analysis as a starting point for your column elution. A gradient elution (gradually increasing the polarity of the mobile phase) can often provide better separation.
Consider an Acid/Base Wash: Since your target compound is a carboxylic acid, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your carboxylic acid will be deprotonated and move to the aqueous layer, while non-acidic impurities will remain in the organic layer. You can then acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate your pure product, which can be collected by filtration.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the purification and handling of 6-bromopyrazine-2-carboxylic acid.
Q1: What are the most common purification methods for 6-bromopyrazine-2-carboxylic acid?
A1: The primary methods for purifying 6-bromopyrazine-2-carboxylic acid are recrystallization and silica gel column chromatography. For thermally stable aromatic carboxylic acids, sublimation can also be a highly effective technique for achieving high purity.[3][4]
Q2: What are the likely impurities in a crude sample of 6-bromopyrazine-2-carboxylic acid?
A2: Common impurities can include unreacted starting materials from the synthesis, such as 2-amino-6-bromopyrazine if the synthesis involves a Sandmeyer-type reaction, or related pyrazine derivatives. Side-products from the reaction, such as over-brominated species or products of incomplete reactions, may also be present.
Q3: What is a good solvent system for the recrystallization of 6-bromopyrazine-2-carboxylic acid?
A3: A good starting point for recrystallization is a polar protic solvent like ethanol or a mixture of ethanol and water.[2] The compound generally exhibits moderate solubility in polar solvents due to the carboxylic acid group's ability to form hydrogen bonds.[1] The ideal solvent system will dissolve the compound when hot but have limited solubility when cold. Experimentation with small amounts of crude material is recommended to find the optimal solvent or solvent mixture.
Q4: What are the key safety precautions when handling 6-bromopyrazine-2-carboxylic acid?
A4: 6-Bromopyrazine-2-carboxylic acid is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
Working in a well-ventilated fume hood.
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
Avoiding inhalation of dust and contact with skin and eyes.[6][7]
Q5: How should I store purified 6-bromopyrazine-2-carboxylic acid?
A5: The purified compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Storing it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a good first-line approach for purifying crude 6-bromopyrazine-2-carboxylic acid.
Dissolution: In a fume hood, place the crude 6-bromopyrazine-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
This method is ideal for separating impurities with polarities similar to the product.
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
Sample Loading: Dissolve the crude 6-bromopyrazine-2-carboxylic acid in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 100% dichloromethane or a mixture of ethyl acetate/hexane). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 6-bromopyrazine-2-carboxylic acid.
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process and workflow for the purification of 6-bromopyrazine-2-carboxylic acid.
Technical Support Center: Minimizing Debromination in Pyrazine Couplings
[1] Executive Summary & Mechanistic Insight[2][3] The Core Problem: In the cross-coupling of electron-deficient heterocycles like 2-bromopyrazine, hydrodebromination (where the C-Br bond is replaced by C-H) is the most p...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Mechanistic Insight[2][3]
The Core Problem:
In the cross-coupling of electron-deficient heterocycles like 2-bromopyrazine, hydrodebromination (where the C-Br bond is replaced by C-H) is the most persistent side reaction.[1]
The "Race Condition" Mechanism:
Success in pyrazine coupling is a kinetic competition between Transmetallation (Path A) and Hydride Abstraction (Path B) .
Why Pyrazines Fail: Pyrazines are highly electron-deficient. Oxidative addition (OA) is rapid, generating an electrophilic
species. If the subsequent transmetallation step is slow (due to steric hindrance or low boronic acid nucleophilicity), the long-lived Pd(II) intermediate will scavenge a hydride from the solvent, base, or ligand.
The Culprit:
-Hydride elimination from alcoholic solvents or alkoxide bases is the primary source of the "H" in the debrominated byproduct.
Mechanistic Pathway Visualization
The following diagram illustrates the critical divergence point where yield is lost.
Figure 1: The Mechanistic Divergence. To stop debromination, you must accelerate Transmetallation or eliminate Hydride Sources.
Diagnostic & Troubleshooting Modules
Module A: Ligand Selection (The Engine)
The choice of ligand dictates the rate of the catalytic cycle. For pyrazines, you need ligands that facilitate reductive elimination and stabilize the Pd center against non-productive pathways.[2]
Ligand Class
Recommendation
Rationale for Pyrazines
Dialkylbiaryl Phosphines (Buchwald)
HIGH (XPhos, SPhos, RuPhos)
These bulky, electron-rich ligands accelerate oxidative addition and transmetallation. XPhos is particularly effective at preventing debromination by creating a steric wall that disfavors -hydride elimination pathways [1].
Ferrocenyl Phosphines
MEDIUM (dppf)
Good general utility, but often slower transmetallation rates compared to Buchwald ligands, leading to higher debromination risks in difficult substrates.
Simple Phosphines
LOW (PPh3, PCy3)
Generally insufficient. They lack the specific steric bulk to protect the Pd center from solvent interaction/hydride abstraction.
Module B: The Base & Solvent System (The Environment)
This is the most common failure point. Users often default to Suzuki conditions (Ethanol/Carbonate) which are fatal for pyrazines due to hydride generation.
Critical Rule: Avoid primary and secondary alcohols (MeOH, EtOH, IPA) if debromination is observed. These are excellent hydride donors.
Minimal (10:1 or anhydrous with trace water for boronate activation).
Module C: Troubleshooting Logic Tree
Follow this decision matrix when your LCMS shows M-Br mass (Product) vs. M-H mass (Debrominated).
Figure 2: Step-by-step isolation of the debromination source.
Frequently Asked Questions (FAQ)
Q1: I switched to Dioxane, but I still see 15% debromination. What now?A: Check your catalyst activation. If you are using Pd(OAc)₂ + Ligand, the reduction of Pd(II) to Pd(0) often requires a reductant. If you removed the alcohol, the phosphine itself might be acting as the reductant (oxidizing your expensive ligand) or the cycle is stalling.
Fix: Switch to a Pre-catalyst (e.g., XPhos-Pd-G4). These contain a pre-formed Pd(0) source or a rapid activation mechanism that does not rely on solvent oxidation [2].
Q2: Does the position of the bromine on the pyrazine matter?A: Yes. 2-Bromopyrazines are more susceptible to debromination than chloropyrazines because the C-Br bond is weaker and oxidative addition is faster, leading to a higher concentration of the vulnerable intermediate. However, 2-chloropyrazines are often too sluggish.
Tip: If debromination is uncontrollable with the bromide, switch to the 2-Chloropyrazine and use a more aggressive catalyst (e.g., Pd-PEPPSI-IPr) to force the cycle [3].
Q3: Can I use water?A: Suzuki couplings generally require water for the base to activate the boronic acid (forming the boronate species). However, excess water at high temperatures can act as a proton source.
Fix: Use a biphasic system (Toluene/Water 4:1) rather than a miscible mixture, or use anhydrous conditions with CsF (Cesium Fluoride) which can activate boronic acids/esters without added water.
Validated Experimental Protocol
Protocol: High-Fidelity Coupling of 2-Bromopyrazine
Target: Minimizing debromination (<5%) while maximizing yield.
Base: K₃PO₄ (3.0 equiv) - Tribasic phosphate is milder than alkoxides.
Solvent: 1,4-Dioxane (Anhydrous) : Water (10:1 ratio).
Procedure:
Charge Solids: In a reaction vial, add 2-Bromopyrazine, Aryl Boronic Acid, K₃PO₄, and XPhos Pd G4.
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.
Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.
Temperature Ramp: Place in a pre-heated block at 80°C .
Note: Do not overheat (>100°C) initially. Higher temps favor the higher activation energy pathway of debromination if transmetallation is not instant.
Monitoring: Monitor by LCMS at 1 hour.
Checkpoint: If Ar-Br is consumed but Ar-Ar is low and Ar-H is high -> Stop. The boronic acid is likely inactive.[3] Add more boronic acid or switch to a boronic ester.
References
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.
Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[4] The Journal of Organic Chemistry, 2004.[4]
Technical Support Center: NMR Troubleshooting for 6-Bromo-N,N-dimethylpyrazine-2-carboxamide
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering spectral degradation or solubility limits when preparing 6-Bromo-N,N-dimethylpyrazine-2-ca...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering spectral degradation or solubility limits when preparing 6-Bromo-N,N-dimethylpyrazine-2-carboxamide (CAS: 1209458-89-8) for Nuclear Magnetic Resonance (NMR) spectroscopy.
Molecular Diagnostics: Understanding the Solvation Barrier
Before troubleshooting, we must establish the chemical causality behind the compound's behavior. While the N,N-dimethylation of the carboxamide group successfully eliminates primary amide hydrogen-bond donation, the molecule remains highly recalcitrant to non-polar solvation.
This resistance is driven by two factors:
Strong Dipole Moments: The highly polarizable, electron-deficient pyrazine core combined with the strongly electronegative bromine atom at position 6 creates a rigid molecular dipole.
Crystal Lattice Energy: The planar nature of the heterocyclic ring promotes strong
stacking in the solid state.
Consequently, overcoming the enthalpy of fusion requires a solvent with a high dielectric constant (
) capable of aggressively solvating these dipoles. Moderately polar solvents like CDCl₃ often fail to reach the 10–50 mg concentrations required for natural abundance ¹³C NMR .
Troubleshooting FAQs
Q: My sample appears dissolved to the naked eye, but my ¹H NMR spectrum shows severe line broadening, asymmetric peaks, and poor resolution. What is causing this?A: This is a classic symptom of micro-particulate contamination. Even if the solvent appears clear, undissolved sub-visible particles of the pyrazine derivative possess a different magnetic susceptibility (
) than the surrounding deuterated solvent. This discrepancy creates localized, microscopic magnetic field gradients around each particle. Because the spectrometer's macroscopic shim coils can only correct bulk field inhomogeneities, these micro-gradients remain uncorrected, leading to severe inhomogeneous line broadening .
Causality Fix: Always pass the solution through a physical filter (like glass wool) prior to acquisition to unify the magnetic susceptibility of the sample.
Q: I need to acquire a ¹³C NMR spectrum, but I cannot dissolve the recommended 30 mg in 0.6 mL of CDCl₃. Which solvent should I use?A: You must switch to DMSO-d₆. ¹³C NMR is approximately 6000 times less sensitive than ¹H NMR, requiring roughly 3 mg of sample per inequivalent carbon atom for a standard room-temperature probe . For a 7-carbon molecule like 6-Bromo-N,N-dimethylpyrazine-2-carboxamide, you need at least 20–25 mg. CDCl₃ (
) lacks the polarity to disrupt the compound's dipole-dipole interactions at this concentration. DMSO-d₆ () is the gold standard for pyrazine-2-carboxamides, offering vastly superior solvation kinetics .
Q: Even in DMSO-d₆, my sample is precipitating out at the concentrations needed for 2D NMR (HSQC/HMBC). How can I increase the effective concentration?A: When chemical solvation limits are reached, you must alter the physical hardware parameters. Instead of forcing more mass into 0.6 mL of solvent, use a Shigemi tube . Standard 5 mm NMR tubes require ~600 µL of solvent to prevent vortexing and edge-effect field distortions, but the actual active volume read by the RF coil is only ~250 µL. A Shigemi tube uses susceptibility-matched glass plungers to restrict your sample strictly to the active coil volume. This allows you to dissolve half the mass in 250 µL of solvent while achieving the exact same effective concentration and signal-to-noise ratio, completely bypassing the bulk solubility limit.
Quantitative Data: Solvent Selection Matrix
To optimize your workflow, compare the physicochemical properties of standard deuterated solvents against the specific needs of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide.
Deuterated Solvent
Dielectric Constant ()
Solvation Efficacy for Target
Residual ¹H Peak (ppm)
¹³C NMR Suitability
DMSO-d₆
46.7
Excellent
2.50
Optimal (Supports >30 mg/mL)
Acetone-d₆
20.7
Good
2.05
Moderate (High volatility risk)
CD₃OD
32.6
Moderate
3.31
Poor (Lower solubility than DMSO)
CDCl₃
4.8
Poor
7.26
Not Recommended
Validated Experimental Protocol: The Self-Validating Workflow
This protocol is designed as a self-validating system: Step 4 physically ensures that Step 3 was successful, preventing wasted spectrometer time.
Step 1: Gravimetric Preparation
Weigh 5–10 mg (for ¹H NMR) or 25–35 mg (for ¹³C/2D NMR) of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide into a clean 1.5 mL glass vial. Do not weigh directly into the NMR tube.
Step 2: Solvent Addition
Add exactly 0.6 mL of high-purity DMSO-d₆. Critical: Ensure your DMSO is stored over 3 Å molecular sieves. DMSO is highly hygroscopic, and water contamination will produce a massive broad peak at ~3.33 ppm that can suppress the signals of your compound's dimethylamine protons.
Step 3: Physical Disruption (Kinetic Energy)
Vortex the vial vigorously for 30 seconds. If the solution is not perfectly transparent, sonicate the vial in a water bath at 45 °C for 5 minutes.
Causality: Heating provides the necessary kinetic energy to overcome the enthalpy of fusion of the pyrazine crystal lattice, forcing the molecules into the solvent cavity.
Step 4: Filtration (Self-Validation Step)
Pack a small, tight plug of glass wool into the narrow neck of a glass Pasteur pipette. Wash the plug with 0.1 mL of clean DMSO-d₆ to remove manufacturing dust, and discard the wash. Filter your heated sample solution directly through this pipette into a high-quality 5 mm NMR tube.
Validation: This step acts as a physical gatekeeper. It guarantees the absolute removal of magnetic susceptibility-distorting micro-particulates, ensuring perfect shimming conditions.
Step 5: Tube Preparation & Acquisition
Verify the sample depth is exactly 4.0–4.5 cm using a depth gauge. Wipe the exterior of the NMR tube with an isopropanol-soaked laboratory wipe to remove fingerprints (finger oils contain protons that will appear in your spectrum). Insert into the spinner and acquire.
Workflow Visualization
Workflow for optimizing NMR sample solubility of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide.
References
Hebrew University of Jerusalem. "How to make an NMR sample." HUJI NMR Facility.[Link]
Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Technical Blog.[Link]
University College London. "Sample Preparation | Faculty of Mathematical & Physical Sciences." UCL NMR Facility.[Link]
Zitko, J., et al. "Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine." MedChemComm, Royal Society of Chemistry (2018).[Link]
Optimization
Controlling regio-selectivity in the functionalization of bromopyrazine carboxamides
The following guide serves as a specialized technical support center for the functionalization of bromopyrazine carboxamides. It is designed to troubleshoot complex regioselectivity issues encountered in drug discovery w...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized technical support center for the functionalization of bromopyrazine carboxamides. It is designed to troubleshoot complex regioselectivity issues encountered in drug discovery workflows.
Bromopyrazine carboxamides are privileged scaffolds in kinase inhibitor discovery (e.g., covalent inhibitors, ATP-competitive binders).[1] However, the pyrazine ring is notoriously sensitive to electronic and steric perturbations.[1] The presence of the carboxamide (C2) and bromine (C3, C5, or C6) creates competing directing vectors that often lead to inseparable regioisomers or unexpected halogen migration.[1]
This guide addresses the three most common "Support Tickets" we receive regarding this scaffold: Nucleophilic Aromatic Substitution (
Ticket #001:
Reaction Yields the "Wrong" Regioisomer
User Report: "I am trying to displace a bromide on 3,5-dibromo-2-pyrazinecarboxamide with a primary amine. I need the C3-amino product, but NMR shows I’m getting >90% C5-substitution. Why?"
🔬 Diagnosis: Electronic vs. Steric Mismatch
You are fighting the intrinsic electronic bias of the pyrazine ring.
The Electronic Rule: The carboxamide at C2 is an Electron-Withdrawing Group (EWG). In
, the nucleophile attacks the position most activated by the EWG.[1][2] The para-position (C5) is electronically most deficient and favored.[1]
The Steric Rule: The C3 position is ortho to the bulky carboxamide. Even if electronically activated, steric repulsion often blocks the nucleophile from attacking C3.[1]
🛠️ Troubleshooting Protocol
To switch selectivity from C5 (Thermodynamic/Electronic) to C3 (Kinetic/Chelation), you must alter the reaction landscape.[1]
Parameter
Standard Condition (Favors C5)
Switch Condition (Favors C3)
Mechanism of Switch
Solvent
Polar Aprotic (DMF, DMSO)
Non-polar / Chelating (Toluene, THF)
Non-polar solvents promote H-bonding between the nucleophile and the amide oxygen, guiding the amine to C3.[1]
C3 attack is often the kinetic product (proximity effect); C5 is thermodynamic.[1] Lower temp traps the kinetic isomer.[3]
Lewis Acid
None
, additives
Metals chelate the amide carbonyl and the pyrazine N1, activating C3 specifically.[1]
⚠️ Critical Check
If you absolutely require C3 functionalization and
fails, abandon . Switch to Buchwald-Hartwig amination . The Pd-catalyst can be directed to C3 via chelation (see Ticket #002), bypassing the electronic bias entirely.[1]
Ticket #002: Palladium Catalyst "Dies" or Selectivity Flips
User Report: "I’m running a Suzuki coupling on 3-bromo-2-pyrazinecarboxamide. The reaction stalls, or I see significant de-bromination (protodehalogenation). Also, the catalyst loading required is absurdly high (10 mol%)."[1]
🔬 Diagnosis: The "Amide Trap"
The carboxamide group is a "silent killer" of Pd-catalysis in two ways:
Catalyst Poisoning: The amide nitrogen and oxygen can bind to Pd(II), forming a stable, non-reactive chelate (Pd-trap), removing active catalyst from the cycle.[1]
Protodehalogenation: Pyrazines are electron-deficient. The oxidative addition complex is unstable and prone to reductive elimination with Hydride (often from solvent or base), leading to the H-analog instead of the coupled product.
🛠️ Troubleshooting Protocol
1. Prevent Catalyst Poisoning (The "Ligand Overpower" Strategy)
You must use a ligand that binds Palladium stronger than the carboxamide does.[1]
Recommended: Bidentate ligands with large bite angles (e.g., Xantphos , DPEphos ) or bulky electron-rich phosphines (
or simple bidentates like dppe, which are easily displaced by the amide.[1]
2. Leverage the "Directing Group" Effect
If you want to couple at C3 (ortho to amide), turn the problem into a solution. Use the amide to direct the Pd.
Workflow:
Use a solvent that supports chelation (Toluene or Dioxane).[1] Avoid DMSO/DMF (which compete for coordination).[1]
Use a weak base (
or KOAc) to avoid stripping the amide proton (which would make it an anionic poison).[1]
Figure 1: Decision logic for ligand selection to overcome amide-induced catalyst poisoning.
Ticket #003: The Mystery of the Moving Bromine (Halogen Dance)
User Report: "I treated 3,6-dibromo-2-pyrazinecarboxamide with LDA to perform a lithiation-trapping. The product I isolated has the bromine at C5, not C6. The bromine moved! How do I stop this?"
You have triggered a Halogen Dance (HD) reaction.[1][4]
Mechanism: Lithiation occurs at the most acidic proton (usually C5-H).
Exchange: The C5-Li species attacks the C6-Br of a neighboring molecule.
Result: The bromine "dances" to the thermodynamically more stable position (often to relieve steric strain or maximize electronic stabilization), or the lithium migrates to the position stabilized by the adjacent Br (C6).[1]
In pyrazines, the C3-Li species (ortho to amide) is kinetically formed but thermodynamically unstable compared to C5-Li or C6-Li species stabilized by adjacent halogens.
🛠️ Troubleshooting Protocol
1. Temperature is Time
The Halogen Dance is a thermodynamic equilibration. It requires time and thermal energy to proceed.
Fix: Conduct lithiation at -78°C and quench with the electrophile immediately (within 1-5 minutes). Do not let the reaction warm up before quenching.
Flow Chemistry: This is the gold standard solution. Use a flow reactor to control residence time to milliseconds (
), trapping the kinetic lithio-species before it can dance.[1]
2. Block the Dance Floor
If the bromine migrates to C5, it’s because C5 was an available acidic site.[1]
Strategy: If your synthesis allows, install a blocking group (e.g., -Cl, -OMe) at C5 before the lithiation step, or choose a starting material where the "landing spots" for the halogen are already occupied.[1]
FAQ: Rapid-Fire Solutions
Q: Can I use the amide to direct C-H activation?A: Yes. The amide is an excellent Directing Group (DG) for Pd(II) catalyzed C-H activation.[1] It will exclusively activate the C3 position (ortho).[1]
Conditions:
(5-10 mol%), Oxidant ( or ), Solvent (Toluene/PivOH).[1]
Note: This is often cleaner than bromination/coupling sequences for introducing aryl groups at C3.
Q: My amide is hydrolyzing during the reaction. What do I do?A: Pyrazine carboxamides are electron-deficient and prone to hydrolysis under basic aqueous conditions (
or Suzuki).
Fix: Switch to anhydrous conditions. Use CsF or
in dry Dioxane instead of aqueous carbonate bases. Alternatively, use a bulky amide (e.g., N-tert-butyl) or a nitrile precursor, then hydrolyze to the amide at the very end.[1]
Q: How do I distinguish regioisomers (C3 vs C5 substituted) by NMR?A:
C3-Substituted: The remaining protons are at C5 and C6. They will appear as two doublets (J ~ 2.5 Hz) or a singlet (if equivalent).[1]
C5-Substituted: The remaining protons are at C3 and C6. These protons are para to each other across the ring. In pyrazines, para-coupling is negligible.[1] You will see two singlets .
Definitive Check:NOESY NMR . A C3-substituent will show NOE cross-peaks with the Amide N-H. A C5-substituent will NOT.
References
Mechanisms of
in Pyrazines:
Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (and Pyrazines).
Technical Support Center: Stability of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide in Aqueous Solutions
Welcome to the technical support center for 6-Bromo-N,N-dimethylpyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 6-Bromo-N,N-dimethylpyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions.
Introduction
6-Bromo-N,N-dimethylpyrazine-2-carboxamide is a heterocyclic compound with potential applications in pharmaceutical research. Understanding its stability in aqueous solutions is critical for the development of reliable analytical methods, formulation design, and predicting its behavior in biological systems. This document provides a comprehensive overview of the potential stability challenges and a framework for conducting robust stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide in aqueous solutions?
A1: The stability of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide in aqueous solutions can be influenced by several factors, including:
pH: The amide and pyrazine functionalities are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and other decomposition reactions.
Light: Exposure to ultraviolet (UV) or visible light may induce photolytic degradation, potentially leading to debromination or other structural changes.
Oxidizing Agents: The pyrazine ring and the bromo substituent may be susceptible to oxidative degradation.
Presence of Nucleophiles: Strong nucleophiles in the solution could potentially displace the bromine atom via nucleophilic aromatic substitution.
Q2: What are the likely degradation pathways for 6-Bromo-N,N-dimethylpyrazine-2-carboxamide?
A2: Based on its chemical structure, potential degradation pathways include:
Hydrolysis: The amide bond can be hydrolyzed to form 6-bromopyrazine-2-carboxylic acid and dimethylamine. This can be catalyzed by both acid and base.
Photodegradation: The carbon-bromine bond is often susceptible to photolytic cleavage, which could lead to the formation of debrominated species.[1][2][3][4][5]
Oxidative Degradation: The electron-rich pyrazine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.
Thermal Degradation: At elevated temperatures, decomposition of the pyrazine ring or loss of the carboxamide group may occur.[6][7][8][9]
Q3: How should I prepare and store aqueous solutions of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide to minimize degradation?
A3: To minimize degradation, it is recommended to:
Use high-purity water: Purified water, such as deionized or distilled water, should be used to avoid contaminants that could catalyze degradation.
Control pH: If possible, prepare solutions in a buffer system that maintains a pH where the compound is most stable, likely in the neutral to slightly acidic range.
Protect from light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, consider freezing the solution (-20 °C or lower).
Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared solutions.
Q4: What is the predicted aqueous solubility and pKa of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide?
Troubleshooting Guide
This section addresses common issues encountered during experiments with 6-Bromo-N,N-dimethylpyrazine-2-carboxamide in aqueous solutions.
Observed Issue
Potential Cause
Troubleshooting Steps & Rationale
Loss of compound concentration over time in solution.
Hydrolysis of the amide bond or other degradation pathways.
1. Analyze solution at different pH values: Prepare solutions in acidic, neutral, and basic buffers to determine the pH of maximum stability. 2. Conduct a time-course study: Analyze the solution at various time points to determine the rate of degradation. 3. Store at lower temperatures: Compare the stability of solutions stored at room temperature, 4°C, and -20°C. Lower temperatures slow down most degradation reactions.
Appearance of new peaks in HPLC or LC-MS analysis.
Formation of degradation products.
1. Perform forced degradation studies (see Protocol 1): This will help to intentionally generate degradation products and identify their chromatographic and mass spectrometric signatures. 2. Characterize the new peaks: Use LC-MS/MS or high-resolution mass spectrometry to determine the mass of the degradation products and propose their structures. This will help to confirm the degradation pathway.
Inconsistent results between experiments.
Variability in solution stability due to differences in preparation or storage.
1. Standardize solution preparation: Ensure consistent use of high-purity solvents, accurate pH adjustment, and consistent final concentrations. 2. Define and validate storage conditions: Based on stability studies, establish clear guidelines for how long solutions can be stored and under what conditions before use. 3. Use of freshly prepared solutions: For highly sensitive assays, always prepare solutions immediately before use.
Precipitation of the compound from the aqueous solution.
Low aqueous solubility.
1. Determine the aqueous solubility: Experimentally determine the solubility at the desired pH and temperature. 2. Use a co-solvent: If solubility is a limiting factor, consider the use of a water-miscible organic co-solvent (e.g., DMSO, ethanol), but be aware that this may also affect stability. 3. Adjust the pH: The solubility of the compound may be pH-dependent, especially if it can be protonated or deprotonated.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[14]
Objective: To intentionally degrade 6-Bromo-N,N-dimethylpyrazine-2-carboxamide under various stress conditions to understand its degradation pathways.
Materials:
6-Bromo-N,N-dimethylpyrazine-2-carboxamide
Hydrochloric acid (HCl), 0.1 M and 1 M
Sodium hydroxide (NaOH), 0.1 M and 1 M
Hydrogen peroxide (H₂O₂), 3% and 30%
High-purity water
Acetonitrile (ACN), HPLC grade
Methanol (MeOH), HPLC grade
pH meter
Heating block or water bath
Photostability chamber
Procedure:
Stock Solution Preparation: Prepare a stock solution of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide in a suitable solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
Incubate at room temperature and at 60°C.
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
Repeat with 1 M HCl if no significant degradation is observed.
Base Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
Incubate at room temperature.
Take samples at various time points (e.g., 0, 15, 30, 60 minutes).
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
Repeat with 1 M NaOH if necessary, with shorter time points due to expected faster degradation.
Oxidative Degradation:
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
Incubate at room temperature.
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
Repeat with 30% H₂O₂ if no significant degradation is observed.
Thermal Degradation:
Place a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C).
Prepare a solution of the compound and heat it at a controlled temperature (e.g., 60°C).
Take samples at various time points.
Photolytic Degradation:
Expose a solution of the compound to a light source in a photostability chamber (e.g., ICH option 1 or 2).
Wrap a control sample in aluminum foil and place it in the same chamber.
Take samples at various time points.
Sample Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 6-Bromo-N,N-dimethylpyrazine-2-carboxamide from its potential degradation products.
Instrumentation and Columns:
HPLC system with a UV detector (or a diode array detector for method development).
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
Method Development Strategy:
Wavelength Selection: Determine the UV maximum absorbance of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide using a UV-Vis spectrophotometer or a diode array detector.
Mobile Phase Selection:
Start with a simple mobile phase, such as a mixture of water and acetonitrile (ACN) or methanol (MeOH).
Use a gradient elution to screen for the retention of the parent compound and any degradation products. For example, a gradient from 10% to 90% ACN over 20 minutes.
If peak shape is poor, add a modifier to the aqueous phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (for acidic conditions) or a low concentration of a buffer (e.g., 10 mM ammonium acetate) for near-neutral conditions.
Method Optimization:
Adjust the gradient slope and time to achieve good resolution between the parent peak and any degradation peaks.
Optimize the flow rate (typically 1.0 mL/min) and column temperature (e.g., 30°C) to improve peak shape and resolution.
Method Validation (as per ICH guidelines):
Specificity: Inject the stressed samples from the forced degradation study to demonstrate that the method can separate the parent compound from its degradation products.
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.
Accuracy: Determine the recovery of the compound from a spiked placebo or matrix.
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.
Visualizations
Degradation Pathway Workflow
Caption: Potential degradation pathways for 6-Bromo-N,N-dimethylpyrazine-2-carboxamide.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
References
Chen, J., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 229, 77-85. Available at: [Link]
Gökçe, C., et al. (2014). synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged. Revue Roumaine de Chimie, 59(11-12), 1017-1023. Available at: [Link]
Jabeen, S., et al. (2020). Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity. ResearchGate. Available at: [Link]
Mojumdar, S. C., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(4), 253-258. Available at: [Link]
Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(18), 6025. Available at: [Link]
Sleiman, M., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Chemosphere, 211, 1047-1055. Available at: [Link]
Mondal, B., et al. (2015). Instantaneous Hydrolysis of NerveAgent Simulants with a SixConnected ZirconiumBased MetalOrganic Framework. Angewandte Chemie International Edition, 54(28), 8082-8086. Available at: [Link]
Leszczyński, P. J., et al. (2012). Thermal and chemical decomposition of di(pyrazine)silver(II) peroxydisulfate and unusual crystal structure of a Ag(I) by-product. Dalton Transactions, 41(2), 396-402. Available at: [Link]
Leszczyński, P. J., et al. (2011). Thermal and chemical decomposition of di(pyrazine)silver(II) peroxydisulfate and unusual crystal structure of a Ag(I) by-product. ResearchGate. Available at: [Link]
Sellström, U. (2003). On the combustion and photolytic degradation products of some brominated flame retardants. DiVA. Available at: [Link]
Altarawneh, M., et al. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety, 195, 110272. Available at: [Link]
Avdeef, A., & Kansy, M. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK, 11(3), 315-359. Available at: [Link]
JECFA. (2001). Pyrazine derivatives. INCHEM. Available at: [Link]
Liu, X., et al. (2023). Fragment-pair based drug molecule solubility prediction through attention mechanism. Frontiers in Molecular Biosciences, 10, 1269385. Available at: [Link]
Hovione. (2016). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
Al-Barody, D. M., et al. (2023). Boosting Predictability: Towards Rapid Estimation of Organic Molecule Solubility. ChemRxiv. Available at: [Link]
Liu, Y., et al. (2018). Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. Journal of Pharmaceutical and Biomedical Analysis, 150, 219-226. Available at: [Link]
Zhang, J., et al. (2008). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine: water-assisted mechanism and cluster-continuum model. The Journal of Physical Chemistry A, 112(29), 6667-6677. Available at: [Link]
Bogel-Łukasik, E., & Bogel-Łukasik, R. (2015). Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. ResearchGate. Available at: [Link]
Sreekanth, N., et al. (2014). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. Journal of Pharmaceutical Analysis, 4(1), 58-63. Available at: [Link]
Pharmaffiliates. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide. Pharmaffiliates. Retrieved February 27, 2026, from [Link]
PubChem. (n.d.). 6-bromo-n-[2-(dimethylamino)ethyl]pyridine-3-carboxamide. PubChem. Retrieved February 27, 2026, from [Link]
Williams, D. R., & Williams, H. J. (2002). Kinetic Studies on the Rate of Hydrolysis of N-ethyl-N'-(dimethylaminopropyl)carbodiimide in Aqueous Solutions Using Mass Spectrometry and Capillary Electrophoresis. Analytical Biochemistry, 310(1), 122-124. Available at: [Link]
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Omega, 2(8), 4493-4508. Available at: [Link]
PubChem. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide. PubChem. Retrieved February 27, 2026, from [Link]
Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine- 2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4389. Available at: [Link]
Buncel, E., & Onyido, I. (1986). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. The Journal of Organic Chemistry, 51(1), 69-74. Available at: [Link]
Wang, W., et al. (2020). Chlorination of N,N-dimethylhydrazine compounds: reaction kinetics, mechanisms, and implications for controlling N-nitrosodimethylamine formation during ozonation. Environmental Science: Water Research & Technology, 6(7), 1935-1944. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Selection
Product Class: Halogenated Pyrazine Scaffolds
Primary Application: Intermediates for antiviral (e.g., Favipiravir analogs) and anticancer (e.g., p53-Y220C binders) small molecule synthesis.
This guide compares the reactivity, handling, and application suitability of 6-Bromo-N,N-dimethylpyrazine-2-carboxamide (6-Br-DMP) and 6-Chloro-N,N-dimethylpyrazine-2-carboxamide (6-Cl-DMP) .
Lower atom economy; generally higher raw material cost.
High atom economy; lower cost for bulk manufacturing.
Safety Profile
Standard organic irritant.
High Sensitizer Risk: Chloro-pyrazines are potent skin and respiratory allergens.
Recommended For
Discovery chemistry, library synthesis, complex C-C bond formation.
Process chemistry, large-scale fluorination (Favipiravir route).
Theoretical Basis of Reactivity
The pyrazine ring is inherently electron-deficient (π-deficient), making it susceptible to nucleophilic attack but resistant to electrophilic substitution. The N,N-dimethylcarboxamide group at C2 plays a dual role:
Electronic Activation: It acts as an electron-withdrawing group (EWG), further lowering the LUMO energy of the ring.
Regiocontrol: It directs metallation to the C3 position (ortho-lithiation) but activates the C6 position for nucleophilic attack due to the combined inductive effect and the para-relationship to the N4 nitrogen.
Reactivity Landscape:
vs. Metal Catalysis
The choice between Br and Cl is dictated by the rate-determining step (RDS) of the intended transformation.
Mechanism: Oxidative addition of the C-X bond to Pd(0).[2]
Trend:
Insight: The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) breaks much faster than C-Cl (~81 kcal/mol). Using 6-Cl-DMP often requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition, whereas 6-Br-DMP reacts with standard catalysts like
.
Scenario B: Nucleophilic Aromatic Substitution (
)
Mechanism: Addition-Elimination via a Meisenheimer complex.
Trend:
(when addition is RDS).
Insight: Highly electronegative leaving groups (F, Cl) stabilize the anionic intermediate better than Br. Therefore, for simple aminations or hydroxylations, 6-Cl-DMP is often as effective as the bromo analog and significantly cheaper, provided the temperature is sufficient to overcome the activation barrier.
Figure 1: Decision logic for selecting between Bromo- and Chloro-pyrazine precursors based on reaction type.
Experimental Comparison Data
The following data aggregates performance metrics from Favipiravir synthesis optimization studies and pyrazine functionalization literature.
Drying: Ensure KF is rigorously dry (spray-dried or oven-dried at 150°C). Moisture inhibits the reaction significantly.
Setup: Dissolve the 6-Chloro substrate and TBAB in DMSO. Add KF.
Reaction: Heat to 120–130°C for 8–12 hours.
Note: The C-Cl bond requires higher energy to reach the transition state compared to C-Br, but the high lattice energy of KCl formed drives the reaction.
Quench: Pour into crushed ice/water.
Extraction: Extract with DCM (
). The product (6-Fluoro derivative) is often volatile; evaporate solvent carefully.
Safety & Handling (Critical)
6-Chloro-N,N-dimethylpyrazine-2-carboxamide presents a specific hazard profile distinct from the bromo-analog.
Sensitization: Chloropyrazines are notorious for causing severe contact dermatitis and respiratory sensitization.
Control: Double-gloving (Nitrile) and working strictly within a fume hood is mandatory.
Decontamination: Wipe surfaces with 5% NaOH solution to hydrolyze trace residues to the inactive hydroxypyrazine.
Lachrymator Potential: While the amide reduces volatility compared to the nitrile, heating 6-Cl-DMP can generate irritating vapors.
References
Favipiravir Synthesis & Analogs: Acta Naturae, 2022. "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods."
Pyrazine Reactivity Review: Molecules, 2002. "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity."
Suzuki Coupling Protocols: BenchChem Application Notes, 2025. "Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine."
Industrial Process Development: Asian Journal of Chemistry, 2023. "An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential."
SNAr Mechanisms in Heterocycles: Master Organic Chemistry, 2018. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."